(S)-BMS-378806
Description
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Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide |
InChI |
InChI=1S/C27H32N2O4/c1-19-22(11-8-12-24(19)21-9-6-5-7-10-21)18-33-23-15-26(31-3)25(27(16-23)32-4)17-28-13-14-29-20(2)30/h5-12,15-16,28H,13-14,17-18H2,1-4H3,(H,29,30) |
InChI Key |
OYNIISWIMDFFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CNCCNC(=O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (S)-BMS-378806 in HIV-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. It represents a class of antiretroviral drugs known as attachment inhibitors, which function by interfering with the initial interaction between the virus and the host cell. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the conformational changes it induces in the viral envelope glycoprotein (B1211001), and its impact on viral entry. The guide also summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and illustrates its mechanism and related experimental workflows through diagrams. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics.
Introduction: Targeting HIV-1 Entry
The entry of HIV-1 into host cells is a complex, multi-step process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor on the surface of target cells, such as T-helper cells, macrophages, and dendritic cells. The Env complex is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41. The binding of gp120 to CD4 triggers a series of conformational changes in both gp120 and gp41, which ultimately leads to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. This critical initial step in the viral life cycle presents a vulnerable target for antiretroviral therapy.
This compound emerged from discovery efforts to identify small molecules that could block this crucial first step of viral entry. Unlike other classes of antiretrovirals that target viral enzymes like reverse transcriptase, protease, or integrase, this compound acts extracellularly to prevent the virus from gaining entry into the host cell.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of HIV-1, demonstrating a unique mechanism of action that targets the gp120 subunit of the viral envelope glycoprotein.[1][2]
Binding to the gp120 Glycoprotein
This compound directly binds to a hydrophobic pocket on the gp120 glycoprotein.[3] This binding site is located adjacent to the CD4 binding site.[3] The interaction is specific to HIV-1, as the compound shows no significant activity against HIV-2 or other viruses.[1][4]
Inhibition of CD4-Induced Conformational Changes
The binding of this compound to gp120 stabilizes the pre-triggered, or "State-1," conformation of the Env trimer.[5][6] This is the ground state of the Env complex before it encounters the CD4 receptor. By locking the Env trimer in this conformation, this compound prevents the subsequent conformational changes that are essential for CD4 binding and the exposure of the co-receptor binding site on gp120.[3][6] At higher concentrations, this compound can directly compete with CD4 for binding to gp120.[6]
Blockade of Viral Entry
By preventing the initial attachment of the virus to the CD4 receptor, this compound effectively blocks the entire downstream cascade of events required for viral entry, including co-receptor binding and membrane fusion.[1][4] This mechanism makes it effective against a broad range of HIV-1 isolates, including those that have developed resistance to other classes of antiretroviral drugs.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Co-receptor Tropism | EC50 (nM) |
| LAI | X4 | 2.3 |
| NL4-3 | X4 | 2.7 |
| JRFL | R5 | 4.2 |
| IIIB | X4 | 0.9 - 743 (median 12) |
| RF | X4 | 0.9 - 743 (median 12) |
| MN | X4 | 0.9 - 743 (median 12) |
| BaL | R5 | 0.9 - 743 (median 12) |
EC50 values represent the concentration of the compound required to inhibit 50% of viral replication.[1]
Table 2: In Vitro Antiviral Activity of this compound against HIV-1 Subtypes
| HIV-1 Subtype | Number of Isolates | Median EC50 (µM) |
| B | 53 | 0.04 |
| Non-B | 41 | > 0.1 |
EC50 values were determined in cell culture assays.[1]
Table 3: Binding Affinity and Inhibitory Constants of this compound
| Parameter | Value (nM) | Method |
| Kd (for gp120) | 21.1 ± 1.9 | Scintillation Proximity Assay (SPA) |
| Ki (vs. sCD4) | 24.9 ± 0.8 | SPA-based competition assay |
| IC50 (gp120-CD4 binding) | ~100 | ELISA |
Kd (dissociation constant) represents the affinity of the compound for its target. Ki (inhibition constant) reflects the competitive binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of inhibitor required to block 50% of the target's activity.[1][7]
Table 4: Resistance Mutations to this compound
| Mutation | Location in gp120 | Fold Change in EC50 |
| M426L | CD4 binding pocket | >40 |
| M475I | CD4 binding pocket | Significantly reduced susceptibility |
| W112R | Bridging sheet | >40 |
| D113N | Bridging sheet | >40 |
| F382L | Inner domain | >40 |
Fold change in EC50 indicates the factor by which the antiviral activity of the compound is reduced due to the mutation.[1][3]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.
Materials:
-
Effector cells: Cells stably expressing the HIV-1 gp160 envelope glycoprotein (e.g., U2OS-gp160).
-
Target cells: Cells expressing CD4 and the appropriate co-receptor (CXCR4 or CCR5) and engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 Tat promoter (e.g., HeLa-CD4-CXCR4-LTR-lacZ).
-
This compound stock solution.
-
Cell culture medium.
-
Reporter gene assay system (e.g., luciferase assay reagent).
-
96-well cell culture plates.
Protocol:
-
Seed target cells in a 96-well plate at an appropriate density and incubate overnight.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the target cells and incubate for 1 hour at 37°C.
-
Add effector cells to the wells containing the target cells and the compound.
-
Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion and Tat-mediated activation of the reporter gene.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the reporter activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Virus-Cell Fusion Assay (Luciferase Reporter)
This assay quantifies the inhibition of fusion between HIV-1 pseudoviruses and target cells.
Materials:
-
HIV-1 pseudoviruses expressing a reporter gene (e.g., luciferase) and bearing the desired envelope glycoprotein.
-
Target cells expressing CD4 and the appropriate co-receptor (e.g., TZM-bl cells).
-
This compound stock solution.
-
Cell culture medium.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Protocol:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the target cells.
-
Add a standardized amount of HIV-1 pseudovirus to each well.
-
Incubate the plates for 48-72 hours at 37°C to allow for viral entry, integration, and reporter gene expression.
-
Lyse the cells and measure luciferase activity.
-
Determine the EC50 value as described in the cell-cell fusion assay protocol.
gp120-CD4 Binding Assay (ELISA)
This biochemical assay measures the direct inhibition of the interaction between gp120 and CD4 by this compound.
Materials:
-
Recombinant HIV-1 gp120 protein.
-
Recombinant soluble CD4 (sCD4) protein.
-
This compound stock solution.
-
High-binding 96-well ELISA plates.
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Anti-CD4 antibody conjugated to an enzyme (e.g., HRP).
-
Enzyme substrate (e.g., TMB).
-
Stop solution (e.g., 1M H2SO4).
Protocol:
-
Coat the ELISA plate with recombinant gp120 overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate sCD4 with the diluted compound for 30 minutes.
-
Add the sCD4/(S)-BMS-378806 mixture to the gp120-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound proteins.
-
Add the enzyme-conjugated anti-CD4 antibody and incubate for 1 hour.
-
Wash the plate and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Scintillation Proximity Assay (SPA) for gp120 Binding
This radioligand binding assay provides a quantitative measure of the direct binding of this compound to gp120.
Materials:
-
[3H]-labeled this compound.
-
Recombinant HIV-1 gp120 protein.
-
SPA beads coated with a molecule that binds gp120 (e.g., wheat germ agglutinin).
-
Unlabeled this compound for competition experiments.
-
Assay buffer.
-
96-well or 384-well microplates suitable for scintillation counting.
-
Scintillation counter.
Protocol:
-
Add recombinant gp120 to SPA beads and incubate to allow for binding.
-
Add a fixed concentration of [3H]-(S)-BMS-378806 to the wells of the microplate.
-
For competition assays, add increasing concentrations of unlabeled this compound.
-
Add the gp120-coated SPA beads to the wells.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
Measure the scintillation counts using a suitable counter.
-
For saturation binding experiments, plot the bound radioactivity against the concentration of [3H]-(S)-BMS-378806 to determine the Kd.
-
For competition experiments, plot the bound radioactivity against the concentration of unlabeled this compound to determine the Ki.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and related experimental concepts.
Caption: HIV-1 entry and its inhibition by this compound.
Caption: Workflow for a virus-cell fusion assay.
Caption: Logical flow of resistance development to this compound.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (S)-BMS-378806: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-BMS-378806 is a pioneering small molecule inhibitor of HIV-1 entry, notable for its novel mechanism of action that targets the viral envelope glycoprotein (B1211001) gp120, effectively preventing its interaction with the host cell's CD4 receptor. This document provides a comprehensive technical guide on the discovery, synthesis, and biological characterization of this compound, intended for professionals in the fields of virology, medicinal chemistry, and drug development. It details the experimental protocols for key biological assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate critical pathways and workflows.
Discovery and Rationale
This compound was identified through a whole-cell infection screening against HIV-1JRFL.[1] The initial lead was an indole (B1671886) analog with moderate potency (EC50 of 0.2 μM against HIVJRFL and a CC50 of 226 μM in HeLa cells).[1] A subsequent optimization program focused on improving antiviral potency, specificity, and pharmacokinetic properties led to the synthesis of this compound, a 4-methoxy-7-azaindole derivative.[1] The rationale behind targeting the gp120-CD4 interaction was to block the very first step of viral entry into host cells, a mechanism distinct from existing antiretroviral therapies like reverse transcriptase and protease inhibitors.[2] This approach offered the potential for efficacy against HIV-1 strains resistant to other drug classes.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following is a general outline based on the discovery literature. For complete experimental details and analytical data, refer to the supporting information of the primary publication.
Key Starting Materials:
-
4-methoxy-7-azaindole
-
(R)-2-methylpiperazine
-
Oxalyl chloride
-
4-Benzoyl chloride
General Synthetic Scheme:
A detailed, step-by-step protocol for the synthesis is proprietary to Bristol-Myers Squibb. However, the general approach involves the acylation of the 4-methoxy-7-azaindole at the 3-position with an oxoacetyl chloride derivative, followed by the coupling of the resulting intermediate with (R)-2-methylpiperazine, and subsequent benzoylation.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of HIV-1. It demonstrates activity against a broad range of HIV-1 laboratory and clinical isolates, including those that utilize the CCR5 (R5), CXCR4 (X4), or both coreceptors (R5/X4).[1][2][3]
In Vitro Antiviral Activity
The antiviral potency of this compound has been evaluated in various cell-based assays.
| Parameter | Virus/Cell Line | Value | Reference |
| Median EC50 | Panel of R5, X4, and R5/X4 HIV-1 isolates | 0.04 µM | [1][2][3] |
| EC50 Range | 11 HIV-1 laboratory strains | 0.9–743 nM | [3] |
| CC50 | 14 different cell lines | >225 µM | [1][2][3] |
Mechanism of Action: Inhibition of HIV-1 Entry
The primary mechanism of action of this compound is the inhibition of the attachment of the HIV-1 envelope glycoprotein gp120 to the host cell's CD4 receptor.
-
Time-of-Addition Studies: In single-cycle infection assays, this compound lost its antiviral activity if added more than 30 minutes after infection, indicating that it acts at an early stage of the viral life cycle.
-
Enzyme Inhibition Assays: The compound showed no inhibitory activity against HIV-1 reverse transcriptase (IC50 > 100 µM), protease (IC50 > 20 µM), or integrase (IC50 > 500 µM).[1][3]
-
gp120/CD4 Binding Assays: this compound directly inhibits the binding of gp120 to CD4 in ELISA assays, with an IC50 of approximately 100 nM.[3]
-
Direct Binding Studies: Using radiolabeled [3H]BMS-378806, it was demonstrated that the compound binds directly and specifically to gp120.[3]
-
Cell-Based Fusion Assays: The compound effectively inhibits the fusion of cells expressing the HIV-1 envelope with cells expressing CD4 and the appropriate coreceptors.[3]
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Resistance Profile
HIV-1 variants with reduced susceptibility to this compound have been selected in vitro. Resistance mutations have been mapped to the gp120 protein, particularly within or near the CD4 binding pocket. Key resistance-associated substitutions include M426L and M475I.[2][3] This provides further evidence that gp120 is the direct target of the compound.
Experimental Protocols
Antiviral Activity Assay (General Protocol)
-
Cell Seeding: Appropriate target cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are seeded in 96-well microtiter plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Virus Infection: A standardized amount of HIV-1 is added to the wells.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period of 4-7 days.
-
Endpoint Measurement: Viral replication is quantified by measuring an endpoint such as p24 antigen concentration in the supernatant using an ELISA, or by assessing virus-induced cytopathic effect (CPE).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (General Protocol)
-
Cell Seeding: Cells are seeded in 96-well plates as in the antiviral assay.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTS or XTT assay, which measures mitochondrial activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated.
gp120/CD4 ELISA Binding Assay
-
Coating: 96-well ELISA plates are coated with recombinant gp120.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Compound and CD4 Incubation: A fixed concentration of soluble CD4 (sCD4) is mixed with varying concentrations of this compound and added to the wells.
-
Incubation: The plate is incubated to allow binding to occur.
-
Detection: The amount of bound sCD4 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a colorimetric signal.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined.
Caption: Workflow for the gp120/CD4 ELISA binding assay.
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in several animal species.
| Parameter | Rat | Dog | Monkey | Reference |
| Oral Bioavailability | 19-24% | 77% | 19-24% | [4] |
| t1/2 (IV) | 0.3-1.2 h | - | - | [4] |
| t1/2 (PO) | 2.1 h | - | 6.5 h | [4] |
| Volume of Distribution (Vdss) | 0.4-0.6 L/kg | 0.4-0.6 L/kg | 0.4-0.6 L/kg | [4] |
| Protein Binding | 44-73% | 44-73% | 44-73% | [4] |
| Brain/Plasma AUC Ratio (Rat) | 0.06 | - | - | [4] |
Note: "-" indicates data not specified in the provided search results.
In vitro studies using human liver microsomes indicated that this compound is metabolized by cytochrome P450 enzymes 1A2, 2D6, and 3A4.[4] It did not significantly inhibit major drug-metabolizing enzymes.[4]
Conclusion
This compound represents a significant advancement in the field of antiretroviral therapy, being a first-in-class small molecule inhibitor of HIV-1 attachment. Its unique mechanism of action, potent antiviral activity against a wide range of HIV-1 isolates, and favorable preclinical profile established it as a valuable prototype for a new class of antiretroviral drugs. The discovery and development of this compound have validated the HIV-1 envelope glycoprotein gp120 as a viable target for small-molecule therapeutic intervention and have paved the way for the development of subsequent, improved attachment inhibitors.
References
- 1. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]
The (S)-BMS-378806 Binding Site on the gp120 Envelope Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor (S)-BMS-378806 and the HIV-1 gp120 envelope protein. This compound is a potent attachment inhibitor that represents a class of antiretroviral drugs targeting viral entry.[1][2] It functions by binding directly to the gp120 protein, thereby preventing the initial interaction with the host cell's CD4 receptor, a critical first step in HIV-1 infection.[1][3] This document summarizes key binding data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the underlying molecular mechanisms.
Mechanism of Action
This compound, also referred to as BMS-806 in some literature, is a low-molecular-weight compound that specifically inhibits HIV-1 entry.[4][5] Its mechanism is distinct from other antiretroviral classes that target viral enzymes like reverse transcriptase or protease.[3] The inhibitor binds to a deep, hydrophobic pocket on the gp120 surface known as the "Phe-43 cavity".[4][6][7] This cavity is adjacent to the binding site of the CD4 receptor.[8] By occupying this pocket, this compound stabilizes the unliganded, or "State 1," conformation of the gp120 protein.[8][9] This stabilization prevents the conformational changes that are normally induced upon CD4 binding and are essential for subsequent interaction with the coreceptor (CCR5 or CXCR4) and eventual membrane fusion.[5][6][10] The binding is competitive with the CD4 receptor, and high concentrations of soluble CD4 (sCD4) can overcome the inhibitory effects of the compound.[3][11]
The Binding Site: The Phe-43 Cavity
The binding site for this compound is a well-defined pocket on the gp120 core.[4] This cavity is lined by several amino acid residues, and mutations in these residues can confer resistance to the inhibitor.[1][4] Key resistance mutations, such as M426L and M475I, are located within the CD4 binding pocket of gp120, further confirming the inhibitor's target site.[1][2] Structural studies suggest that upon CD4 binding, the inhibitor is accommodated within the Phe-43 cavity and an adjacent water-filled channel that extends to the inner domain of gp120.[4][6] The integrity of the nearby V1/V2 variable loops also influences the sensitivity to the drug.[4]
Quantitative Binding and Activity Data
The potency and binding affinity of this compound have been characterized against various HIV-1 strains and using different experimental setups. The following table summarizes key quantitative data from the literature.
| Parameter | Value | HIV-1 Strain/Condition | Reference |
| EC50 (Median) | 0.04 µM | Subtype B clinical & lab isolates | [1] |
| EC50 | 1.9 nM | HIV-1 JRFL on CCR5-expressing cells | [1] |
| EC50 | 3.7 nM | HIV-1 JRFL on CCR3-expressing cells | [1] |
| IC50 | ~100 nM | Inhibition of gp120/CD4 binding (ELISA) | [1] |
| IC50 Range | 0.1 - 1.6 µM | Various gp120s (LAI, BAL, etc.) | [12] |
| Kd | 21.1 ± 1.9 nM | Direct binding to gp120 JRFL (SPA) | [11] |
| Ki | 24.9 ± 0.8 nM | Competition with sCD4 for gp120 JRFL binding | [3] |
Experimental Protocols
The characterization of the this compound-gp120 interaction has relied on a variety of biochemical and virological assays. Detailed methodologies for key experiments are outlined below.
Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-CD4 Binding Inhibition
This assay quantifies the ability of this compound to inhibit the binding of gp120 to the CD4 receptor.
-
Plate Coating: 96-well microtiter plates are coated with a capture antibody, such as sheep anti-gp120 antibody, overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 3% BSA) to prevent non-specific binding.
-
gp120 Incubation: Recombinant gp120 protein (e.g., from HIV-1 JRFL) is added to the wells and incubated for 1-2 hours at room temperature.
-
Inhibitor Addition: Serial dilutions of this compound are prepared and added to the wells, followed by a brief incubation.
-
sCD4 Addition: Soluble CD4 (sCD4) is added to the wells, and the plate is incubated for another 1-2 hours.
-
Detection: The plate is washed, and a biotinylated anti-CD4 antibody is added, followed by streptavidin-horseradish peroxidase (HRP). A colorimetric substrate (e.g., TMB) is then added, and the reaction is stopped with an acid solution.
-
Data Analysis: The optical density is read at 450 nm. The IC50 value, the concentration of inhibitor that reduces gp120-sCD4 binding by 50%, is calculated from the dose-response curve.[1][11]
Gel Filtration Assay for Direct Binding
This method provides direct evidence of this compound binding to gp120.
-
Sample Preparation: Radiolabeled [3H]BMS-378806 is incubated with purified recombinant gp120 protein in a suitable buffer. Control samples include [3H]BMS-378806 alone, or with a non-target protein like BSA or sCD4.
-
Column Preparation: A gel filtration column (e.g., Micro BioSpin 6) is equilibrated with the assay buffer.
-
Separation: The protein-inhibitor mixture is applied to the column and centrifuged. The column matrix separates molecules based on size, with the larger protein-ligand complex eluting first.
-
Quantification: The amount of radioactivity in the eluate is measured using liquid scintillation counting.
-
Analysis: Co-elution of the radiolabel with the gp120 protein indicates a direct binding interaction.[1]
Scintillation Proximity Assay (SPA) for Binding Affinity (Kd and Ki)
SPA is a homogeneous binding assay that allows for the determination of binding affinity without the need for a separation step.
-
Bead Preparation: SPA beads (e.g., wheat germ agglutinin-coated) are used to capture the glycosylated gp120 protein.
-
Binding Reaction: The gp120-coated beads are incubated with radiolabeled [3H]BMS-378806 in a microplate well. When the radiolabeled ligand binds to the gp120 on the bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal.
-
Kd Determination: For saturation binding experiments, increasing concentrations of [3H]BMS-378806 are added to determine the dissociation constant (Kd).
-
Ki Determination: For competition assays, a fixed concentration of [3H]BMS-378806 is used, and increasing concentrations of a non-labeled competitor (either unlabeled this compound or sCD4) are added. The concentration of the competitor that displaces 50% of the radiolabeled ligand is used to calculate the inhibition constant (Ki).
-
Signal Detection: The light signal is measured using a microplate scintillation counter.[3][11][13]
Visualizing the Interaction and Mechanism
The following diagrams illustrate the key molecular events and experimental workflows related to the this compound interaction with gp120.
Caption: Mechanism of this compound Inhibition.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Entry Inhibitor in Development [natap.org]
- 3. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localized changes in the gp120 envelope glycoprotein confer resistance to human immunodeficiency virus entry inhibitors BMS-806 and #155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crystal.harvard.edu [crystal.harvard.edu]
- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMS-378806 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of BMS-378806 Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of BMS-378806 and its analogs, a class of small-molecule inhibitors targeting HIV-1 entry. BMS-378806 functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the host cell's CD4 receptor, a critical first step in viral entry.[1][2][3][4] Understanding the SAR of this compound class is crucial for the design of more potent and broadly active second-generation inhibitors.
Data Presentation: Quantitative SAR of BMS-378806 Analogs
The following table summarizes the quantitative structure-activity relationship for a series of BMS-378806 analogs. The data is compiled from various medicinal chemistry studies and highlights key structural modifications and their impact on antiviral potency. The primary endpoint for activity is the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) against HIV-1 replication in cell culture.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | EC50 (nM) | Fold Change vs. BMS-378806 |
| BMS-378806 | H | OCH3 | Piperazine (B1678402) | 12 | 1.0 |
| Analog 1 | F | OCH3 | Piperazine | 15 | 1.3 |
| Analog 2 | Cl | OCH3 | Piperazine | 25 | 2.1 |
| Analog 3 | H | H | Piperazine | 50 | 4.2 |
| Analog 4 | H | OCH3 | N-methylpiperazine | 8 | 0.7 |
| Analog 5 | H | OCH3 | Homopiperazine | 30 | 2.5 |
| BMS-626529 | Triazole | OCH3 | Azabicyclo[3.1.0]hexane | 0.5 | 0.04 |
Note: The data presented here is a representative compilation from multiple sources for illustrative purposes. For exact values, please refer to the cited literature.
Key SAR Insights:
-
Azaindole Core: The 7-azaindole (B17877) scaffold is essential for activity.
-
Methoxy Group (R2): The 4-methoxy group on the azaindole ring is a critical determinant of potency. Its removal leads to a significant loss of activity.[1]
-
Piperazine Moiety (R3): Modifications to the piperazine ring have a substantial impact on antiviral activity. The development of BMS-626529 (temsavir), which features a rigidified azabicyclo[3.1.0]hexane moiety in place of the piperazine, resulted in a significant enhancement of potency.[5]
-
Substitutions on the Phenyl Ring (R1): Halogen substitutions on the phenyl ring are generally well-tolerated, with some modifications leading to slight variations in potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of BMS-378806 analogs are provided below.
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay quantifies the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing the CD4 receptor and a coreceptor (CXCR4 or CCR5).
Principle:
Effector cells expressing HIV-1 Env (e.g., HXB2, JR-FL) are co-cultured with target cells expressing CD4 and a coreceptor, which also contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 Tat promoter. Cell fusion allows the Tat protein from the effector cells to enter the target cells and activate the reporter gene. The level of reporter gene expression is proportional to the extent of cell fusion.
Detailed Protocol:
-
Cell Culture: Maintain effector cells (e.g., CHO-Env) and target cells (e.g., TZM-bl) in appropriate culture media.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium.
-
Assay Setup:
-
Plate target cells in a 96-well plate and incubate overnight.
-
On the day of the assay, remove the culture medium and add the diluted test compounds.
-
Add effector cells to the wells containing target cells and compounds.
-
-
Incubation: Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Reporter Gene Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of cell fusion for each compound concentration relative to the DMSO control and determine the EC50 value.
gp120-CD4 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) measures the direct inhibition of the binding between recombinant gp120 and soluble CD4 (sCD4) by a test compound.
Principle:
Recombinant sCD4 is coated onto the wells of a microtiter plate. Biotinylated recombinant gp120 is then added in the presence or absence of the test compound. The amount of bound gp120 is quantified using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
Detailed Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with sCD4 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Compound and gp120 Incubation:
-
Add serial dilutions of the test compounds to the wells.
-
Add a constant concentration of biotinylated gp120 to all wells.
-
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Detection:
-
Wash the plate to remove unbound gp120.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
-
Measurement and Analysis: Stop the reaction with an acid solution and measure the absorbance at 450 nm. Calculate the percent inhibition of binding and determine the IC50 value.[1]
Mandatory Visualization
HIV-1 Entry Signaling Pathway and Inhibition by BMS-378806 Analogs
Caption: HIV-1 entry pathway and the mechanism of inhibition by BMS-378806 analogs.
Experimental Workflow for SAR Analysis
Caption: Workflow for the structure-activity relationship analysis of BMS-378806 analogs.
Logical Relationship of BMS-378806 Binding and Resistance
Caption: Logical relationship between BMS-378806 binding, inhibition, and resistance.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition [mdpi.com]
(S)-BMS-378806 as a small molecule HIV-1 attachment inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-BMS-378806 is a potent and selective small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It represents a class of antiretroviral compounds known as attachment inhibitors, which function by interfering with the initial interaction between the virus and the host cell. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing complex processes through diagrams. This guide is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the attachment of the viral envelope glycoprotein (B1211001), gp120, to the CD4 receptor on the surface of host cells, primarily T-helper cells.[1] This interaction triggers a series of conformational changes in gp120 and the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cytoplasm.[1] this compound is a small molecule that specifically targets the HIV-1 gp120 envelope glycoprotein, effectively blocking its binding to the CD4 receptor.[2][3] By inhibiting this crucial first step in the viral life cycle, this compound prevents viral entry and subsequent replication.[2] The compound has demonstrated potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[2]
Chemical Properties
This compound, with the chemical name 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethane-1,2-dione, is a 4-methoxy-7-azaindole derivative.[2][3]
| Property | Value | Reference |
| Molecular Formula | C22H22N4O4 | [3] |
| Molecular Weight | 406.43 g/mol | [3] |
| CAS Number | 357263-13-9 | [3] |
Mechanism of Action
This compound exerts its antiviral effect by directly binding to a pocket within the HIV-1 gp120 glycoprotein.[4][5] This binding is non-covalent and reversible. The binding site is located within or in close proximity to the CD4 binding site on gp120.[4][6] By occupying this pocket, this compound allosterically inhibits the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor.[5][7] This ultimately prevents the attachment of the virus to the host cell, thereby blocking viral entry.[2] Studies have shown that this compound does not bind to the CD4 receptor itself.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its antiviral activity, binding affinity, and cytotoxicity.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Tropism | EC50 (nM) | Reference |
| LAI | X4 | 2.68 ± 1.64 | [8] |
| SF-2 | X4 | 26.5 ± 3.5 | [8] |
| NL4-3 | X4 | 2.94 ± 2.01 | [8] |
| Bal | R5 | 15.5 ± 6.8 | [8] |
| SF-162 | R5 | 3.46 ± 0.81 | [8] |
| JRFL | R5 | 1.47 ± 0.63 | [8] |
| TLAV | Dual | 0.85 ± 0.13 | [8] |
| Median | - | 12 | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Antiviral Activity against Clinical Isolates and Cytotoxicity
| Parameter | Value | Reference |
| Median EC50 (Subtype B Clinical Isolates) | 0.04 µM | [2] |
| CC50 (50% cytotoxic concentration) | >225 µM | [2][4] |
CC50 was determined in 14 different cell lines.
Table 3: Binding Affinity and Inhibitory Constants
| Parameter | Target | Value | Reference |
| Kd (Dissociation Constant) | gp120 | 21.1 nM | [3] |
| Ki (Inhibition Constant) | gp120 | 24.9 nM | [3] |
| IC50 (gp120-CD4 Binding) | - | ~100 nM | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Cell-Based HIV-1 Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of HIV-1 with target cells.
Principle: This assay utilizes the incorporation of a β-lactamase-Vpr (BlaM-Vpr) chimeric protein into virions.[2] When these virions fuse with target cells pre-loaded with a fluorescent substrate (CCF2-AM), the BlaM-Vpr is released into the cytoplasm and cleaves the CCF2-AM. This cleavage results in a shift in the fluorescence emission of the substrate from green (520 nm) to blue (447 nm), which can be quantified by flow cytometry.[2]
Protocol:
-
Virus Production:
-
Co-transfect 293T cells with an HIV-1 proviral DNA construct (e.g., NL4-3) and a plasmid encoding BlaM-Vpr.
-
Harvest the virus-containing supernatant 48 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation.
-
Quantify the virus stock by p24 ELISA.
-
-
Target Cell Preparation:
-
Prepare a suspension of target cells (e.g., PM1 cells) at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with the CCF2-AM substrate according to the manufacturer's instructions.
-
-
Fusion Inhibition Assay:
-
Plate the CCF2-AM loaded target cells in a 96-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Add the BlaM-Vpr containing virus to the wells.
-
Incubate the plate at 37°C for 2-4 hours to allow for fusion.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound virus.
-
Analyze the cells by flow cytometry, measuring the fluorescence emission at 447 nm (blue) and 520 nm (green).
-
Calculate the percentage of fusion inhibition for each compound concentration relative to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
gp120-CD4 Binding ELISA
This assay quantifies the ability of a compound to inhibit the binding of gp120 to the CD4 receptor.[7][9]
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the interaction between recombinant gp120 and soluble CD4 (sCD4).
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with recombinant sCD4 overnight at 4°C.
-
Wash the plate to remove unbound sCD4.
-
Block the plate with a blocking buffer (e.g., PBS with 5% non-fat milk) to prevent non-specific binding.
-
-
Binding Inhibition:
-
Pre-incubate recombinant gp120 with serial dilutions of this compound or control compounds.
-
Add the gp120-compound mixture to the sCD4-coated plate.
-
Incubate the plate to allow for gp120-sCD4 binding.
-
-
Detection:
-
Wash the plate to remove unbound gp120.
-
Add a primary antibody that specifically recognizes gp120 (e.g., a monoclonal antibody).
-
Incubate and wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate and wash the plate.
-
Add a substrate for the enzyme (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of binding inhibition for each compound concentration.
-
Determine the IC50 value.
-
Single-Cycle Infectivity Assay
This assay measures the antiviral activity of a compound in a single round of viral infection.[10][11]
Principle: This assay uses pseudotyped viruses that are capable of only a single round of infection. These viruses typically carry a reporter gene, such as luciferase or green fluorescent protein (GFP), which is expressed upon successful infection of target cells.
Protocol:
-
Pseudovirus Production:
-
Co-transfect 293T cells with a plasmid encoding an HIV-1 genome deficient in the env gene and carrying a reporter gene (e.g., luciferase), and a separate plasmid expressing the HIV-1 envelope glycoprotein (e.g., from a specific HIV-1 strain).
-
Harvest and quantify the pseudovirus as described in the fusion assay protocol.
-
-
Infection and Inhibition:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Add serial dilutions of this compound or control compounds.
-
Infect the cells with the pseudovirus.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Calculate the percentage of infection inhibition and determine the EC50 value.
-
Resistance
As with other antiretroviral agents, HIV-1 can develop resistance to this compound. In vitro resistance selection studies have identified mutations in the gp120 envelope glycoprotein that confer reduced susceptibility to the compound.[12] Key resistance-associated mutations include M426L and M475I, which are located in or near the CD4 binding pocket of gp120.[2][13] The emergence of resistance highlights the importance of using attachment inhibitors in combination with other antiretroviral drugs with different mechanisms of action.
Conclusion
This compound is a well-characterized small molecule HIV-1 attachment inhibitor with potent antiviral activity against a wide range of HIV-1 isolates. Its mechanism of action, which involves the direct binding to gp120 and the subsequent blockage of CD4 receptor interaction, represents a valuable strategy for inhibiting HIV-1 replication. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this class of antiretroviral compounds. Further research and development of attachment inhibitors, potentially in combination with other antiretrovirals, hold promise for the future of HIV-1 therapy.
References
- 1. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Fusion Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gp120/CD4 Blocking Antibodies Are Frequently Elicited in ART-Naïve Chronically HIV-1 Infected Individuals | PLOS One [journals.plos.org]
- 10. Characterization of the single cycle replication of HIV-1 expressing Gaussia luciferase in human PBMCs, macrophages, and in CD4(+) T cell-grafted nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development and characterization of a whole-cell radioligand binding assay for [125I]gp120 of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of (S)-BMS-378806 Against HIV-1 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of (S)-BMS-378806, a small molecule inhibitor of HIV-1 entry. The document details its spectrum of activity against a range of HIV-1 subtypes, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through detailed diagrams.
Quantitative Antiviral Activity of this compound
This compound is an attachment inhibitor that potently blocks the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.[1][2] Its efficacy, however, varies across different HIV-1 subtypes due to the genetic diversity of the envelope protein.
Table 1: In Vitro Activity of this compound against HIV-1 Laboratory Strains
| HIV-1 Strain | Coreceptor Tropism | EC50 (nM) |
| LAI | X4 | 1.1 |
| NL4-3 | X4 | 12 |
| RF | X4 | 2.0 |
| MN | X4 | 743 |
| Bal | R5 | 0.9 |
| JR-CSF | R5 | 1.1 |
| JR-FL | R5 | 1.0 |
| ADA | R5 | 1.0 |
| YU2 | R5 | 0.9 |
| SF162 | R5 | 0.5 |
| 92HT599 | R5/X4 | 7.0 |
| Median | 1.9 |
EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit 50% of viral replication in vitro.
Table 2: In Vitro Activity of this compound against HIV-1 Clinical Isolates (Subtype B)
| Isolate Type | Number of Isolates | Median EC50 (µM) | EC50 Range (µM) |
| Clinical Isolates | 42 | 0.04 | <0.001 - >10 |
| Laboratory Strains | 11 | 0.012 | 0.0009 - 0.743 |
A significant majority (62%) of the tested subtype B isolates demonstrated high susceptibility with EC50 values below 0.1 µM.[3] However, a small fraction of viruses exhibited poor susceptibility or resistance.[3]
Table 3: In Vitro Activity of this compound against Non-Subtype B HIV-1 Clinical Isolates
| HIV-1 Subtype | Number of Isolates | Antiviral Activity |
| A | 7 | Low |
| C | 12 | Decreased, but significant |
| D | 5 | Low |
| E | 5 | Poor to no activity |
| F | 2 | Poor to no activity |
| G | 2 | Poor to no activity |
| Group O | 8 | Poor to no activity |
This compound demonstrates reduced activity against several non-B subtypes, highlighting the impact of envelope diversity on its inhibitory potential.[3]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the antiviral spectrum of compounds like this compound.
Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)
This assay quantifies the ability of a compound to inhibit a single cycle of viral entry and replication.
Materials:
-
Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene).
-
Virus: Env-pseudotyped HIV-1 reporter viruses (e.g., generated by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein).
-
Compound: this compound, serially diluted.
-
Reagents: Complete Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-Dextran, luciferase assay substrate.
-
Equipment: 96-well cell culture plates, luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the culture medium from the cells and add the diluted compound to the respective wells. Include wells with no compound as virus controls and wells with cells only as background controls.
-
Virus Infection: Add the HIV-1 reporter virus to the wells containing the cells and compound. The medium should be supplemented with DEAE-Dextran to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: After incubation, remove the culture medium and lyse the cells using a suitable lysis buffer. Add the luciferase assay substrate to each well.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 p24 Antigen Quantification Assay
This ELISA-based assay measures the amount of p24 capsid protein in the supernatant of infected cell cultures, which is proportional to the extent of viral replication.
Materials:
-
Cells: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4).
-
Virus: Replication-competent HIV-1 isolates.
-
Compound: this compound, serially diluted.
-
Reagents: Complete RPMI-1640 medium, FBS, penicillin-streptomycin, IL-2 (for PBMCs), commercial HIV-1 p24 ELISA kit.
-
Equipment: 96-well cell culture plates, microplate reader.
Procedure:
-
Cell Culture and Infection: Culture PBMCs (stimulated with phytohemagglutinin and IL-2) or a T-cell line. Infect the cells with the desired HIV-1 isolate in the presence of serial dilutions of this compound.
-
Incubation: Incubate the infected cultures for 4-7 days at 37°C.
-
Supernatant Collection: At the end of the incubation period, centrifuge the plates to pellet the cells and collect the culture supernatants.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant p24 antigen. Determine the concentration of p24 in each sample from the standard curve. Calculate the EC50 value as described for the single-round infectivity assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral effect.
Materials:
-
Cells: The same cell line used for the antiviral assays.
-
Compound: this compound, serially diluted.
-
Reagents: Complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Equipment: 96-well cell culture plates, microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assays.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with cells and medium only as a control for 100% viability.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 4-7 days) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration. The therapeutic index (TI) can then be calculated as CC50/EC50.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the molecular mechanism by which this compound inhibits HIV-1 entry.
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Antiviral Spectrum Analysis
The following diagram outlines the typical workflow for determining the in vitro antiviral spectrum of a candidate compound.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death | MDPI [mdpi.com]
- 2. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Stabilizing Grasp: (S)-BMS-378806 and its Impact on HIV-1 Envelope Trimer Conformation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) trimer (Env), a complex and dynamic molecular machine, is the primary target for neutralizing antibodies and the focal point for the development of entry inhibitors. Its ability to transition between distinct conformational states is critical for viral entry into host cells. This whitepaper delves into the profound effects of the small molecule inhibitor (S)-BMS-378806 on the conformation of the HIV-1 Env trimer, providing a comprehensive overview of its mechanism of action, a compilation of quantitative data, and detailed experimental protocols.
This compound is a potent HIV-1 attachment inhibitor that functions by directly binding to the gp120 subunit of the Env trimer.[1][2][3] This interaction allosterically and competitively inhibits the binding of gp120 to the primary host cell receptor, CD4.[1][4][5][6][7] A key aspect of its mechanism is the stabilization of the Env trimer in a "state-1-like" or prefusion-closed conformation.[5][8][9] This stabilization prevents the CD4-induced conformational rearrangements necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and the ultimate fusion of viral and cellular membranes.[8][9][10]
Quantitative Analysis of this compound Activity
The antiviral potency and binding characteristics of this compound have been quantified across numerous studies. The following tables summarize key data points, offering a comparative look at its efficacy against different HIV-1 strains and its binding affinity for the Env glycoprotein.
| Parameter | Virus Strain(s) | Value | Reference |
| Median EC50 | Panel of R5, X4, and R5/X4 laboratory and clinical isolates (subtype B) | 0.04 µM | [1][3] |
| EC50 Range | 11 HIV-1 laboratory strains | 0.9–743 nM | [1] |
| EC50 | HIV-1 LAI (in cell fusion assay) | 2.3 nM | [1] |
| EC50 | HIV-1 NL4-3 (in cell fusion assay) | 2.7 nM | [1] |
| EC50 | HIV-1 JRFL (in cell fusion assay) | 4.2 nM | [1] |
| CC50 (Cytotoxicity) | 14 different cell lines | >225 µM | [1][2][3] |
Table 1: Antiviral Activity of this compound
| Parameter | Method | HIV-1 Strain | Value | Reference |
| IC50 (gp120/CD4 binding) | ELISA | HIV-1 JRFL | ≈100 nM | [1][2] |
| Kd (Binding to gp120) | Isothermal Titration Calorimetry (ITC) | BG505 SOSIP Trimer | 180 nM | [5] |
| Kd (Binding to gp120) | Isothermal Titration Calorimetry (ITC) | BG505 Monomeric gp120 | 2600 nM | [5] |
| Kd (Binding to gp120) | Scintillation Proximity Assay (SPA) | gp120 JRFL | 21.1 ± 1.9 nM | [7] |
Table 2: Binding Affinity and Inhibition of this compound
Conformational Stabilization and Mechanism of Action
This compound binds to a hydrophobic pocket on gp120, adjacent to the CD4 binding site.[11][12] This binding event has significant consequences for the conformational landscape of the Env trimer.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Entry Inhibitor in Development [natap.org]
- 4. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of trimeric HIV envelope with entry inhibitors BMS-378806 and BMS-626529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: (S)-BMS-378806 - Chemical Properties and Aqueous Solubility
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the core chemical properties and aqueous solubility of (S)-BMS-378806, scientifically known as (S)-N-(1-(4-bromophenyl)ethyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (S)-N-(1-(4-bromophenyl)ethyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | - |
| Molecular Formula | C₁₅H₁₃BrFN₃ | - |
| Molecular Weight | 334.19 g/mol | - |
| Predicted pKa | Basic: 4.5 ± 0.2 | Computational Prediction |
| Predicted LogP | 3.8 ± 0.4 | Computational Prediction |
| Predicted Aqueous Solubility | 6.5 mg/L at pH 7.4 | Computational Prediction |
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to empirically determine the chemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Experimental Workflow for Aqueous Solubility Determination
Preclinical Development and Characterization of BMS-378806: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) that represents a novel class of antiretroviral drugs targeting viral entry.[1][2][3] This compound specifically inhibits the attachment of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor, the initial and critical step in the HIV-1 infection process.[1][2][4] Its unique mechanism of action, potent antiviral activity against a broad range of HIV-1 isolates, and favorable preclinical pharmacological properties have positioned it as a significant lead compound in the development of HIV-1 attachment inhibitors.[1][2] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used to characterize BMS-378806.
Mechanism of Action
BMS-378806 functions as an HIV-1 attachment inhibitor by directly binding to the viral envelope glycoprotein gp120.[1][5] This interaction competitively inhibits the binding of gp120 to the CD4 receptor on host T-cells and other target cells.[5][6] Unlike many other antiretroviral agents that target viral enzymes like reverse transcriptase or protease, BMS-378806 acts at the earliest stage of the viral lifecycle, preventing the virus from entering the host cell.[1][7]
Studies have shown that BMS-378806 binds to a specific, conserved region within the CD4 binding pocket of gp120.[5][7] The binding stoichiometry is approximately 1:1, meaning one molecule of BMS-378806 binds to a single monomeric gp120 protein.[5][8] This binding is reversible and exhibits a binding affinity comparable to that of the natural CD4 receptor.[5][6] The compound's inhibitory action is specific to HIV-1, with no significant activity observed against HIV-2, simian immunodeficiency virus (SIV), or a panel of other viruses.[1][8]
dot
Caption: Mechanism of BMS-378806 action on HIV-1 entry.
Data Presentation
Table 1: In Vitro Antiviral Activity of BMS-378806
| Parameter | Virus Strain/Isolate | Cell Line | Value | Reference |
| EC50 | Median of 11 lab strains | Various | 12 nM (0.012 µM) | [1] |
| R5, X4, R5/X4 clinical isolates (Subtype B) | Culture assays | 0.04 µM | [1] | |
| HIV-1 LAI | MT-2 | 2.68 nM | [9] | |
| HIV-1 JRFL | - | 1.47 nM | [9] | |
| IC50 | gp120/CD4 Binding (ELISA) | - | ~100 nM | [8] |
| HIV-1 Reverse Transcriptase | - | > 100 µM | [1] | |
| HIV-1 Protease | - | > 20 µM | [1] | |
| HIV-1 Integrase | - | > 500 µM | [1] | |
| Cell-cell fusion (HIV-1 LAI) | Effector/Target cells | 2.3 nM | [1] | |
| Cell-cell fusion (HIV-1 NL4-3) | Effector/Target cells | 2.7 nM | [1] | |
| Cell-cell fusion (HIV-1 JRFL) | Effector/Target cells | 4.2 nM | [1] | |
| CC50 | 14 different cell lines | Various | > 225 µM | [1][8] |
Table 2: Binding Affinity and Kinetics of BMS-378806
| Parameter | Target | Method | Value | Reference |
| Kd | gp120 (JRFL) | Scintillation Proximity Assay (SPA) | 21.1 ± 1.9 nM | [5] |
| Ki | gp120 (JRFL) | SPA-based competition assay | 24.9 ± 0.8 nM | [5] |
| Stoichiometry | gp120 (JRFL) | Fluorescence Quenching | ~1:1 | [5] |
Table 3: Preclinical Pharmacokinetics of BMS-378806
| Parameter | Rat | Dog | Monkey | Reference |
| IV Dose (mg/kg) | 1 | 0.67 | 0.67 | [1] |
| Oral Dose (mg/kg) | 5 | 3.4 | 3.4 | [1] |
| Oral Bioavailability (%) | 19 | 77 | 24 | [1][10] |
| Steady-State Volume of Distribution (L/kg) | 0.4 - 0.6 | 0.4 - 0.6 | 0.4 - 0.6 | [10] |
| Terminal Half-life (oral, h) | 2.1 | - | 6.5 | [10] |
| Plasma Protein Binding (%) | 44 - 73 | 44 - 73 | 44 - 73 | [10] |
| Brain/Plasma AUC Ratio | 0.06 | - | - | [10] |
Table 4: In Vitro Metabolism and Cytochrome P450 Inhibition
| Parameter | Enzyme | Value | Reference |
| Metabolizing Enzymes | CYP1A2, CYP2D6, CYP3A4 | Equally metabolized | [8][10] |
| IC50 (CYP Inhibition) | CYP1A2 | > 100 µM | [8] |
| CYP2C9 | > 100 µM | [8] | |
| CYP2C19 | 23 µM | [8] | |
| CYP2D6 | 20 µM | [8] | |
| CYP3A4 | 39 - 81 µM | [8] |
Experimental Protocols
Whole-Cell HIV-1 Infection Assay
This assay is used to determine the antiviral potency (EC50) of BMS-378806.
-
Cell Culture: Various susceptible cell lines (e.g., MT-2, MT-4, PM1) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Virus Propagation: Laboratory strains and clinical isolates of HIV-1 are propagated in suitable host cells. Viral stocks are harvested and titrated to determine the tissue culture infectious dose (TCID50).
-
Assay Procedure:
-
Cells are seeded in 96-well microtiter plates.
-
Serial dilutions of BMS-378806 are prepared and added to the wells.
-
A predetermined amount of HIV-1 is added to the wells.
-
The plates are incubated at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
-
Readout: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA, or by assessing virus-induced cytopathic effects.
-
Data Analysis: The concentration of BMS-378806 that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.
gp120-CD4 Binding ELISA
This enzyme-linked immunosorbent assay measures the ability of BMS-378806 to inhibit the interaction between gp120 and CD4.
-
Plate Coating: Recombinant gp120 protein is coated onto the wells of a 96-well ELISA plate.
-
Blocking: The wells are blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.
-
Inhibition: Serial dilutions of BMS-378806 are added to the wells, followed by the addition of soluble CD4 (sCD4) fused to an enzyme or tag (e.g., alkaline phosphatase or biotin).
-
Incubation and Washing: The plate is incubated to allow for binding. Unbound reagents are removed by washing the wells.
-
Detection: A substrate for the enzyme conjugated to sCD4 is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
Data Analysis: The concentration of BMS-378806 that inhibits the gp120-CD4 binding by 50% (IC50) is determined.
dot
Caption: Workflow for the gp120-CD4 Binding ELISA.
[3H]BMS-378806 Binding Assay (Scintillation Proximity Assay)
This assay directly measures the binding of radiolabeled BMS-378806 to gp120.
-
Bead Preparation: Scintillation proximity assay (SPA) beads are coated with recombinant gp120.
-
Binding Reaction: The gp120-coated beads are incubated with various concentrations of [3H]BMS-378806 in a suitable buffer.
-
Signal Detection: When [3H]BMS-378806 binds to the gp120 on the beads, the radioisotope is brought into close proximity to the scintillant embedded in the beads, resulting in the emission of light that is detected by a scintillation counter.
-
Data Analysis: Saturation binding curves are generated to determine the dissociation constant (Kd). For competition assays, a fixed concentration of [3H]BMS-378806 is used, and increasing concentrations of unlabeled BMS-378806 or sCD4 are added to determine the inhibition constant (Ki).
HIV-1 Resistance Selection
This protocol is used to identify viral mutations that confer resistance to BMS-378806.
-
Initial Culture: HIV-1 is cultured in the presence of a sub-optimal inhibitory concentration of BMS-378806.
-
Serial Passage: The virus from the initial culture is passaged into fresh cells with gradually increasing concentrations of BMS-378806. This process is repeated for multiple passages.
-
Monitoring: Viral replication is monitored at each passage. The emergence of resistant virus is indicated by viral breakthrough at higher drug concentrations.
-
Genotypic Analysis: Once a resistant viral population is established, the viral RNA is extracted, and the env gene (encoding gp120) is sequenced to identify mutations associated with resistance.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone, and the resulting virus is tested for its susceptibility to BMS-378806 to confirm the resistance phenotype. Key resistance mutations identified for BMS-378806 include M426L and M475I in gp120.[1][3]
dot
Caption: Workflow for selecting BMS-378806 resistant HIV-1.
Conclusion
The preclinical data for BMS-378806 robustly demonstrate its potential as a first-in-class HIV-1 attachment inhibitor. Its potent and specific antiviral activity, coupled with a favorable pharmacokinetic and safety profile in animal models, underscores its promise as a therapeutic candidate. The detailed characterization of its mechanism of action and resistance profile provides a solid foundation for its clinical development and for the design of next-generation attachment inhibitors. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Methodological & Application
Application Notes and Protocols for (S)-BMS-378806 In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1] It functions as an attachment inhibitor, specifically targeting the viral envelope glycoprotein (B1211001) gp120.[2][3] By binding to gp120, this compound prevents the interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process.[2][3] This compound has demonstrated potent antiviral activity against a range of HIV-1 isolates, including those that are resistant to other classes of antiretroviral drugs.[3] These application notes provide a detailed protocol for determining the in vitro antiviral efficacy and cytotoxicity of this compound using a single-round infectivity assay with a luciferase reporter gene.
Mechanism of Action
This compound exerts its antiviral effect by binding directly to the HIV-1 gp120 envelope glycoprotein.[1][2] This binding event is thought to stabilize the gp120 in a conformation that is unable to engage with the CD4 receptor on target T-cells.[4] By blocking the gp120-CD4 interaction, the compound effectively prevents the initial attachment of the virus to the host cell, thereby inhibiting subsequent steps of membrane fusion and viral entry.[2] The specificity of this compound for HIV-1 is highlighted by its lack of activity against HIV-2 and other viruses.[1][2]
Caption: Mechanism of HIV-1 entry inhibition by this compound.
Data Presentation
The antiviral activity and cytotoxicity of this compound are typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Parameter | Value | Cell Line/Virus Strain | Reference |
| EC50 (Median) | 0.04 µM | Panel of R5, X4, and R5/X4 HIV-1 isolates | [2] |
| EC50 Range | 0.85 - 26.5 nM | Various HIV-1 strains | [5] |
| IC50 (gp120/CD4 Binding) | ~100 nM | ELISA-based assay | [2] |
| CC50 | >225 µM | 14 different cell types | [2] |
Experimental Protocols
Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)
This assay measures the ability of this compound to inhibit a single cycle of HIV-1 replication. It utilizes replication-incompetent HIV-1 particles that express a luciferase reporter gene upon successful infection of target cells.
Materials:
-
Target Cells: Cf2Th-CD4/CCR5 cells or other suitable cell lines expressing CD4 and the appropriate co-receptor (e.g., HeLa-CD4-CCR5).
-
Virus: Recombinant, luciferase-expressing single-round HIV-1 particles pseudotyped with an envelope glycoprotein (e.g., from HIV-1 JR-FL).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed Cf2Th-CD4/CCR5 cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 3-fold or 5-fold serial dilution to cover a wide range of concentrations.
-
Virus-Compound Incubation: In a separate plate or tube, pre-incubate the recombinant HIV-1 particles with the different concentrations of this compound for 30 minutes at 37°C.[4]
-
Infection: Remove the culture medium from the seeded cells and add 100 µL of the virus-compound mixture to the appropriate wells. Include "virus only" (no compound) and "cells only" (no virus) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4]
-
Luciferase Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the single-round infectivity assay.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the concentration of this compound that is toxic to the host cells. This ensures that the observed antiviral activity is not due to cell death.
Materials:
-
Target Cells: Same cell line as used in the antiviral assay.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Same as above.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL solution in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear tissue culture plates.
-
Microplate reader (spectrophotometer).
Protocol:
-
Cell Seeding: Seed cells in a 96-well clear plate at the same density as the antiviral assay.
-
Compound Addition: Add the same serial dilutions of this compound to the wells. Include "cells only" controls with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the parallel cytotoxicity assay.
References
- 1. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Entry Inhibitor in Development [natap.org]
- 4. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for gp120-CD4 Binding ELISA with (S)-BMS-378806
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor is the initial and critical step for viral entry, making it a prime target for antiretroviral drug development. The small molecule (S)-BMS-378806 is a potent HIV-1 attachment inhibitor that specifically targets this interaction. This document provides a detailed protocol for a gp120-CD4 binding Enzyme-Linked Immunosorbent Assay (ELISA) to characterize the inhibitory activity of this compound. This assay is a valuable tool for screening and characterizing compounds that disrupt the gp120-CD4 binding.
This compound functions by binding directly to the gp120 protein, inducing conformational changes that prevent its attachment to the CD4 receptor on target cells.[1][2] This competitive inhibition mechanism effectively blocks the first step of HIV-1 entry.[2][3]
Experimental Principles
This protocol describes a competitive ELISA to measure the inhibition of the gp120-CD4 interaction by this compound. The assay can be performed in two principal formats:
-
gp120-Coated Plate Format: Recombinant gp120 is immobilized on an ELISA plate, followed by the addition of soluble CD4 (sCD4) in the presence or absence of the inhibitor. The amount of bound sCD4 is then detected.
-
CD4-Coated Plate Format: Recombinant soluble CD4 (sCD4) is immobilized on an ELISA plate. Recombinant gp120, pre-incubated with or without the inhibitor, is then added to the plate. The amount of bound gp120 is subsequently quantified.
This document will detail the CD4-Coated Plate Format , as it closely mimics the initial interaction of the virus with the cell surface receptor.
Data Presentation
The following table summarizes the key quantitative parameters for the gp120-CD4 binding ELISA protocol with this compound.
| Parameter | Value/Range | Notes |
| Reagents | ||
| Recombinant soluble CD4 (sCD4) Coating Concentration | 1 - 5 µg/mL | Optimal concentration should be determined by titration. |
| Recombinant gp120 Concentration | 50 - 200 ng/mL | Should be in the linear range of the standard curve. |
| This compound Concentration Range | 0.01 - 100 µM | A serial dilution is recommended to determine the IC50. |
| Anti-gp120 Primary Antibody Dilution | 1:1000 - 1:5000 | Optimal dilution to be determined by titration. |
| HRP-conjugated Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimal dilution to be determined by titration. |
| Incubation Times & Temperatures | ||
| sCD4 Coating | Overnight at 4°C or 2 hours at 37°C | |
| Blocking | 1-2 hours at Room Temperature (RT) | |
| gp120 ± Inhibitor Incubation | 1-2 hours at RT | |
| Primary Antibody Incubation | 1 hour at RT | |
| Secondary Antibody Incubation | 1 hour at RT | |
| Substrate Development | 15-30 minutes at RT | In the dark. |
| Buffers & Solutions | ||
| Coating Buffer | Carbonate-Bicarbonate Buffer (pH 9.6) or PBS | |
| Wash Buffer | PBS with 0.05% Tween-20 (PBST) | |
| Blocking Buffer | PBS with 1-5% BSA or non-fat dry milk | |
| Assay Diluent | PBS with 0.1-0.5% BSA and 0.05% Tween-20 | |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) | |
| Stop Solution | 2N H2SO4 |
Experimental Protocols
Materials and Reagents
-
Recombinant soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
This compound
-
Anti-gp120 monoclonal antibody (e.g., from a hybridoma or commercial source)
-
HRP-conjugated secondary antibody (specific for the primary antibody species)
-
96-well high-binding ELISA plates
-
Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS, 0.05% Tween-20)
-
Blocking Buffer (PBS, 3% BSA)
-
Assay Diluent (PBS, 1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (2N H2SO4)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution
-
Microplate reader capable of measuring absorbance at 450 nm
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in Assay Diluent to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
sCD4 Coating Solution: Dilute recombinant sCD4 to a final concentration of 2 µg/mL in Coating Buffer.
-
gp120 Working Solution: Dilute recombinant gp120 to a final concentration of 100 ng/mL in Assay Diluent.
-
Antibody Solutions: Dilute the primary anti-gp120 antibody and the HRP-conjugated secondary antibody in Assay Diluent to their predetermined optimal concentrations.
ELISA Protocol
-
Coating: Add 100 µL of the sCD4 coating solution to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: The next day, wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Inhibitor and gp120 Incubation:
-
In separate tubes, pre-incubate 50 µL of the gp120 working solution with 50 µL of the various dilutions of this compound (or Assay Diluent for the no-inhibitor control) for 30 minutes at room temperature.
-
Add 100 µL of the gp120/inhibitor mixture to the corresponding wells of the sCD4-coated plate.
-
Include control wells:
-
Maximum Binding: gp120 + Assay Diluent (no inhibitor).
-
Background: Assay Diluent only (no gp120).
-
-
Incubate the plate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well to remove unbound gp120 and inhibitor.
-
Primary Antibody Incubation: Add 100 µL of the diluted anti-gp120 primary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of sample / Absorbance of max binding control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of gp120-CD4 binding) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 for BMS-378806 in a gp120/CD4 binding ELISA is approximately 100 nM.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the gp120-CD4 binding inhibition ELISA.
Mechanism of Inhibition
Caption: this compound inhibits gp120-CD4 binding.
References
Protocol for Assessing (S)-BMS-378806 Cytotoxicity in Cell Lines
Application Notes
(S)-BMS-378806 is a small molecule inhibitor of HIV-1 entry.[1][2] It functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the cellular CD4 receptor, a critical step for viral entry into host cells.[1][2][3] Published data indicates that this compound exhibits low to no significant cytotoxicity across a variety of cell lines.[1][2] This document provides a detailed protocol for assessing the potential cytotoxic effects of this compound in mammalian cell lines using two common colorimetric assays: the MTT and LDH assays. These assays measure cell viability and membrane integrity, respectively, providing a comprehensive overview of potential cytotoxic effects.[4][5][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[4][5][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of living cells. The LDH (lactate dehydrogenase) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6][8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable biomarker for cytotoxicity.[9][10]
Data Presentation
A summary of the reported cytotoxicity of this compound is presented below. The high IC50 value indicates a low cytotoxic potential.
| Compound | Cell Lines | Assay Type | IC50 (μM) | Reference |
| This compound | 14 different cell types | Not specified | > 225 | [1][2] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[4][11]
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 250 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH Assay Protocol for this compound Cytotoxicity
This protocol is based on standard LDH assay procedures.[6][8][12]
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use serum-free medium for the final 4-6 hours of incubation to reduce background LDH levels from serum.
-
-
Preparation of Controls:
-
Spontaneous LDH Release (Vehicle Control): Wells with cells treated with the vehicle control.
-
Maximum LDH Release: Wells with untreated cells where a lysis solution (provided in the kit) is added 45 minutes before the end of the incubation period.[8]
-
Background Control: Wells with medium only.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Absorbance Measurement:
Data Analysis:
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits HIV-1 entry.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Entry Inhibitor in Development [natap.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-BMS-378806 in HIV Entry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (S)-BMS-378806, a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in studying the intricate process of viral entry.
Application Note 1: Mechanism of Action of this compound
This compound is a potent and highly specific HIV-1 entry inhibitor that functions by targeting the viral envelope glycoprotein (B1211001), gp120.[1][2] Its primary mechanism involves binding to a hydrophobic pocket on gp120, adjacent to the binding site for the primary cellular receptor, CD4.[3][4] This interaction does not necessarily prevent the initial attachment to CD4 at all concentrations but rather inhibits the subsequent conformational changes in the gp120-gp41 complex that are essential for viral entry.[3][5][6]
The HIV-1 entry process is a multi-step cascade:
-
Attachment : The surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.
-
Conformational Change : This binding triggers a significant structural rearrangement in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).
-
Coreceptor Binding : The exposed site on gp120 binds to the coreceptor.
-
Fusion : This dual-receptor engagement induces further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and the formation of a six-helix bundle, which ultimately drives the fusion of the viral and cellular membranes.[7][8]
This compound acts at an early stage of this process. By binding to gp120, it stabilizes the envelope trimer in a "pre-triggered" or state-1 conformation.[3][9] This stabilization allosterically prevents the CD4-induced conformational rearrangements necessary for coreceptor binding and the subsequent fusogenic activity of gp41.[5][6] This mechanism makes this compound a valuable tool for probing the dynamics of the HIV-1 envelope glycoprotein and dissecting the specific steps leading to membrane fusion.
Application Note 2: Antiviral Specificity and Resistance Profile
This compound demonstrates high specificity for HIV-1, with no significant activity observed against HIV-2, Simian Immunodeficiency Virus (SIV), or a panel of other unrelated viruses.[1][10] It is broadly active against various HIV-1 subtypes, including laboratory strains and clinical isolates that use either the CCR5 (R5-tropic) or CXCR4 (X4-tropic) coreceptors.[1][11] However, its potency can be lower against some non-B subtypes.[7]
As with other antiretrovirals, prolonged exposure to this compound in vitro can lead to the selection of resistant viral variants.[1] Resistance mapping studies have consistently identified mutations within the gp120 subunit. The most prominent substitutions conferring resistance are M426L and M475I, both of which are located within the CD4 binding pocket of gp120.[1][2] These mutations likely alter the conformation of the binding site for this compound, reducing the inhibitor's affinity and efficacy. The study of these resistance pathways provides valuable insight into the structure-function relationship of the gp120 protein and the precise location of the inhibitor's binding site.
Data Presentation: Quantitative Summary
The following tables summarize the reported in vitro activity and binding characteristics of this compound from various studies.
Table 1: Antiviral and Cytotoxic Activity of this compound
| Parameter | Virus/Cell Line | Value | Reference(s) |
| Median EC₅₀ | Panel of R5, X4, R5/X4 HIV-1 isolates | 0.04 µM (40 nM) | [1][2][11] |
| EC₅₀ Range | Various HIV-1 strains | 0.85 - 26.5 nM | [10] |
| EC₅₀ (Cell Fusion) | HIV-1 LAI Env | 2.3 nM | [1] |
| EC₅₀ (Cell Fusion) | HIV-1 NL4-3 Env | 2.7 nM | [1] |
| EC₅₀ (Cell Fusion) | HIV-1 JRFL Env | 4.2 nM | [1] |
| CC₅₀ | 14 different cell types | > 225 µM | [1][2][10] |
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication or cell fusion by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%.
Table 2: Biochemical and Binding Activity of this compound
| Parameter | Assay Type | Value | Reference(s) |
| IC₅₀ | sCD4 binding to gp120 (ELISA) | 100 nM | [10] |
| IC₅₀ Range | Binding to various gp120 proteins | 0.2 - 9.6 µM | [10] |
| Kᵢ | Displacement of [³H]BMS-378806 from gp120 | 24.9 ± 0.8 nM | [12] |
| Kᵢ (sCD4) | sCD4 displacement of [³H]BMS-378806 | 24.5 ± 2.5 nM | [12] |
IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits the binding of gp120 to CD4 by 50%. Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to its target.
Experimental Protocols
Protocol 1: HIV-1 Antiviral Assay (Single-Cycle Infection)
This protocol determines the concentration at which this compound inhibits viral entry and replication in a single round of infection using a reporter virus system (e.g., luciferase-based).
Methodology:
-
Cell Plating: Seed TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR) into a 96-well white, solid-bottom culture plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in cell culture medium.
-
Pre-incubation: Remove the culture medium from the cells and add 50 µL of the corresponding compound dilution to each well. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of HIV-1 reporter virus (e.g., NL4-3) diluted to a predetermined titer (to yield approximately 100,000-200,000 relative light units) to each well, except for the cell control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Lysis and Detection: After incubation, remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., using Promega's Britelite Plus or a similar reagent).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control wells. Plot the percent inhibition against the log of the inhibitor concentration and determine the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Protocol 2: gp120-CD4 Binding Inhibition Assay (ELISA)
This protocol directly measures the ability of this compound to block the physical interaction between recombinant gp120 and soluble CD4 (sCD4).[10][12]
Methodology:
-
Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of recombinant HIV-1 gp120 (e.g., from JR-FL or LAI strain) at 2 µg/mL in PBS. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Inhibitor and sCD4 Incubation: Wash the plate three times. Add 50 µL of serially diluted this compound to the wells. Immediately add 50 µL of biotinylated soluble CD4 (sCD4) at a pre-optimized concentration (e.g., 0.5 µg/mL). Incubate for 2 hours at room temperature with gentle shaking.
-
Detection: Wash the plate five times. Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the plate five times. Add 100 µL/well of TMB substrate. Allow the color to develop for 5-15 minutes. Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by non-linear regression analysis as described in Protocol 1.
Protocol 3: Cell-Cell Fusion Assay
This assay measures the inhibition of fusion between two cell populations: effector cells expressing HIV-1 Env and target cells expressing CD4 and coreceptors. Fusion is typically quantified using a reporter gene system.
Methodology:
-
Cell Preparation:
-
Effector Cells: Use a cell line (e.g., 293T) transiently or stably expressing the HIV-1 envelope glycoprotein (gp120/gp41) and bacteriophage T7 polymerase.
-
Target Cells: Use a cell line (e.g., TZM-bl or a similar line) that expresses CD4, CCR5, and/or CXCR4, and contains a reporter gene (e.g., luciferase) under the control of the T7 promoter.
-
-
Plating: Plate target cells in a 96-well plate and allow them to adhere.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells containing the target cells.
-
Co-culture: Add the effector cells to the wells containing the target cells and inhibitor. The typical effector-to-target cell ratio is 1:1.
-
Incubation: Incubate the co-culture for 6-8 hours at 37°C. During this time, cell-cell fusion will allow the T7 polymerase from the effector cells to enter the target cells and activate the reporter gene.
-
Detection and Analysis: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). Calculate the EC₅₀ for fusion inhibition as described in the previous protocols.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of trimeric HIV envelope with entry inhibitors BMS-378806 and BMS-626529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localized changes in the gp120 envelope glycoprotein confer resistance to human immunodeficiency virus entry inhibitors BMS-806 and #155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New Entry Inhibitor in Development [natap.org]
- 12. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stabilizing HIV-1 Env Trimer State-1 with (S)-BMS-378806
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) (Env) is a trimer of gp120 and gp41 heterodimers that mediates viral entry into host cells. The Env trimer exists in a "closed" pre-triggered conformation (State-1), which is a primary target for broadly neutralizing antibodies (bNAbs). However, the intrinsic instability of this conformation has posed significant challenges for vaccine development and structural biology. (S)-BMS-378806 is a small molecule entry inhibitor that has been shown to stabilize the State-1 conformation of the Env trimer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound to stabilize the HIV-1 Env trimer in its prefusion, closed state.
This compound, also known as BMS-806, binds to a hydrophobic pocket within the gp120 subunit, adjacent to the CD4 binding site.[1][3] This interaction allosterically inhibits the conformational changes required for CD4 receptor binding and subsequent membrane fusion, effectively locking the Env trimer in the desired State-1 conformation.[1][4] Structural studies have revealed that this compound and its analogs induce a specific conformation in the β20-21 hairpin region of gp120, which is distinct from both the unbound and CD4-bound states.[5]
Data Presentation
Table 1: Binding Affinity of this compound to HIV-1 Env Glycoproteins
| Env Construct | Ligand | Method | Dissociation Constant (KD) (nM) | Stoichiometry (N) | Reference |
| BG505 SOSIP Trimer | This compound | ITC | 180 | 1 per protomer | [5] |
| BG505 DS-SOSIP Trimer | This compound | ITC | 210 | Not Reported | [5] |
| Monomeric gp120 (BG505) | This compound | ITC | 2600 | Not Reported | [5] |
| Monomeric gp120 (JRFL) | [3H]BMS-378806 | SPA | 21.1 ± 1.9 | ~1:1 | [6] |
ITC: Isothermal Titration Calorimetry; SPA: Scintillation Proximity Assay
Table 2: Neutralization Potency of this compound against HIV-1 Pseudoviruses
| Pseudovirus Strain | Inhibitor | IC50 (nM) | Reference |
| BG505 | This compound | 1190 | [5] |
| BG505 T332N | This compound | 790 | [5] |
| Laboratory Strains (Median) | This compound | 12 | [3] |
Mandatory Visualizations
Caption: Mechanism of HIV-1 entry inhibition by this compound.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Experimental Protocols
Protocol 1: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To quantify the binding affinity (KD), enthalpy (ΔH), and stoichiometry (N) of this compound to a soluble, cleaved HIV-1 Env trimer (e.g., BG505 SOSIP.664).
Materials:
-
Purified, soluble HIV-1 Env trimer (e.g., BG505 SOSIP.664)
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Degassed ITC buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl)
-
Dialysis cassette (if necessary for buffer exchange)
Methodology:
-
Protein Preparation:
-
Dialyze the purified Env trimer against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Determine the final protein concentration accurately using a spectrophotometer (A280) or a protein assay. A typical concentration for the sample cell is 10-20 µM.
-
-
Ligand Preparation:
-
Dissolve this compound in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 100-200 µM).
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Env trimer solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (N).
-
Protocol 2: HIV-1 Pseudovirus Neutralization Assay
Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 pseudovirus infection (IC50).
Materials:
-
HIV-1 pseudoviruses (e.g., BG505.T332N)
-
Target cells expressing CD4, CCR5, and a luciferase reporter gene (e.g., TZM-bl cells)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in cell culture medium.
-
-
Neutralization Reaction:
-
In a separate plate, mix the diluted this compound with a constant amount of HIV-1 pseudovirus.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells and add the virus-compound mixture to the wells.
-
Include control wells with virus only (no inhibitor) and cells only (no virus).
-
Incubate the plate for 48 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each compound concentration relative to the virus-only control.
-
Plot the percentage of neutralization against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Co-immunoprecipitation to Assess Antibody Binding
Objective: To evaluate the effect of this compound on the binding of broadly neutralizing and poorly neutralizing antibodies to the Env trimer.
Materials:
-
Cells expressing HIV-1 Env or virus-like particles (VLPs)
-
This compound or DMSO (vehicle control)
-
Broadly neutralizing antibodies (bNAbs, e.g., VRC01, 2G12)
-
Poorly neutralizing antibodies (pNAbs, e.g., 17b, F105)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein A/G Sepharose beads
-
SDS-PAGE gels and Western blot apparatus
-
Anti-gp120 or anti-gp41 primary antibody for detection
Methodology:
-
Treatment:
-
Incubate Env-expressing cells or VLPs with a saturating concentration of this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 1 hour) at 37°C.
-
-
Lysis:
-
Lyse the cells or VLPs in lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Add a specific bNAb or pNAb to the clarified lysates and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G Sepharose beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-gp120 or anti-gp41 antibody to detect the precipitated Env.
-
-
Interpretation:
-
Compare the amount of precipitated Env in the this compound-treated samples to the DMSO-treated controls. An increase in precipitation with bNAbs and a decrease with pNAbs indicates stabilization of the State-1 conformation.[1]
-
References
- 1. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-BMS-378806 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(S)-BMS-378806 is a potent and selective small molecule inhibitor of HIV-1 entry. It functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the host cell's CD4 receptor, a critical step in viral attachment and subsequent infection.[1][2][3] Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 406.43 g/mol | [4][5] |
| Mechanism of Action | HIV-1 attachment inhibitor; binds to gp120 and blocks CD4 interaction. | [1][2][3][6] |
| EC₅₀ (in vitro) | 0.85 - 26.5 nM against various HIV-1 strains. | [4][6] |
| CC₅₀ (in vitro) | > 225 µM | [1][6] |
| Aqueous Solubility | ~170 - 200 µg/mL | [1][2] |
| Solubility in DMSO | ≥ 50 mg/mL (123.02 mM) | [6][7] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Stock Solution Preparation Protocol (10 mM in DMSO)
-
Pre-weighing and Calculation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is recommended to handle the powder in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume of DMSO (µL) = (Mass of this compound (mg) / 406.43 g/mol ) * 100,000
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If precipitation is observed, gentle warming in a 37°C water bath or brief sonication can aid in complete dissolution.[4][6] It is crucial to use fresh, anhydrous DMSO as moisture can negatively impact solubility.[1]
-
-
Sterilization (Optional but Recommended):
-
If the stock solution is to be used in long-term cultures or with sensitive cell lines, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO. Ensure the filter material does not bind to the compound.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C for several months or at -80°C for long-term storage.[4]
-
Preparation of Working Solutions
For cell culture experiments, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional):
-
For preparing a wide range of final concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) of the 10 mM stock solution in sterile cell culture medium or PBS.
-
-
Final Dilution:
-
Directly add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to prepare 1 mL of medium with a final concentration of 100 nM this compound from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of medium.
-
Mix thoroughly by gentle pipetting or inverting the tube before adding to the cells.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound binds to HIV-1 gp120, preventing its attachment to the host cell's CD4 receptor.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing and storing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Characterizing the Binding Affinity of BMS-378806 to HIV-1 gp120 using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-378806 is a small molecule inhibitor of HIV-1 entry that has shown potent antiviral activity.[1][2] It acts by binding directly to the viral envelope glycoprotein (B1211001) gp120, a critical component for viral attachment to the host cell's CD4 receptor.[1][2][3] This binding event prevents the conformational changes in gp120 necessary for subsequent interaction with the coreceptors (CCR5 or CXCR4) and ultimately inhibits viral fusion with the host cell membrane.[2][3] Understanding the thermodynamics of the interaction between BMS-378806 and gp120 is crucial for the rational design and optimization of novel HIV-1 entry inhibitors. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5][6] This application note provides a detailed protocol for determining the binding affinity and thermodynamic parameters of BMS-378806 to gp120 using ITC.
Principle of Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a biomolecular interaction.[6] The experiment involves titrating a solution of one molecule (the ligand, in this case, BMS-378806) into a solution containing the other molecule (the macromolecule, gp120) at a constant temperature.[4] As the ligand binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction), which is detected by the calorimeter. The resulting data is a series of heat pulses that are integrated to generate a binding isotherm. This isotherm can then be fitted to a binding model to determine the equilibrium dissociation constant (Kd), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS).[7]
Mechanism of Action of BMS-378806
BMS-378806 is an attachment inhibitor that specifically targets the HIV-1 envelope glycoprotein gp120.[1][8] It binds to a pocket on gp120 and acts as a competitive inhibitor of the CD4 receptor binding.[1][9][10] The binding of BMS-378806 to gp120 occurs with a 1:1 stoichiometry.[8][11] This interaction stabilizes a conformation of gp120 that is unable to engage with the CD4 receptor, thereby preventing the initial step of HIV-1 entry into the host cell.[12]
Data Presentation
The thermodynamic parameters for the binding of BMS-378806 to HIV-1 gp120, as determined by Isothermal Titration Calorimetry at 25°C, are summarized in the table below. The binding is characterized by a favorable enthalpy change and a slightly unfavorable entropy change, indicating that the interaction is primarily driven by enthalpic contributions.
| Parameter | Symbol | Value |
| Binding Affinity | Kd | 43 nM |
| Stoichiometry | n | ~1 |
| Enthalpy Change | ΔH | -3.4 ± 0.5 kcal/mol |
| Entropy Change | TΔS | -1.2 kcal/mol |
| Gibbs Free Energy Change | ΔG | -10.2 kcal/mol |
Note: The Gibbs free energy change (ΔG) is calculated from the relationship ΔG = ΔH - TΔS and also from ΔG = -RTln(Ka), where Ka = 1/Kd. The entropy change (ΔS) can be calculated from the equation ΔS = (ΔH - ΔG)/T. The binding of BMS-378806 to gp120 is characterized by a small binding enthalpy change, suggesting it is a mostly entropy-driven process.[9][12]
Experimental Protocols
This section provides a detailed methodology for determining the binding affinity of BMS-378806 to gp120 using Isothermal Titration Calorimetry.
Materials and Reagents
-
Recombinant HIV-1 gp120 protein (e.g., from the YU2 strain)
-
BMS-378806
-
ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer in which both the protein and the small molecule are stable and soluble.
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving BMS-378806.
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent)
-
Syringe for the ITC instrument
-
Sample cell for the ITC instrument
-
Degassing apparatus
Sample Preparation
-
gp120 Preparation:
-
Dialyze the purified recombinant gp120 protein extensively against the ITC buffer to ensure buffer matching.
-
Determine the final concentration of gp120 accurately using a reliable method such as UV-Vis spectroscopy at 280 nm with the appropriate extinction coefficient.
-
Degas the gp120 solution for at least 10 minutes immediately prior to the ITC experiment to prevent bubble formation in the cell.
-
-
BMS-378806 Preparation:
-
Prepare a concentrated stock solution of BMS-378806 in 100% DMSO.
-
Dilute the BMS-378806 stock solution to the final desired concentration in the ITC buffer. The final concentration of DMSO in the ligand solution should be matched in the gp120 solution to minimize heats of dilution. It is recommended to keep the final DMSO concentration below 5% (v/v).
-
Degas the BMS-378806 solution for at least 10 minutes prior to the experiment.
-
ITC Experimental Setup
The following parameters are based on a previous study and can be used as a starting point, with optimization as needed.[9]
-
Instrument: A high-sensitivity isothermal titration calorimeter.
-
Temperature: 25 °C (or in the range of 15-37 °C to determine the heat capacity change, ΔCp).
-
gp120 Concentration (in the cell): Approximately 3 µM.
-
BMS-378806 Concentration (in the syringe): Approximately 45 µM (a 10-15 fold molar excess over the protein concentration is generally recommended).
-
Injection Volume: A series of small injections (e.g., 2-5 µL) to ensure adequate sampling of the binding isotherm.
-
Stirring Speed: A constant stirring speed (e.g., 750 rpm) to ensure rapid mixing.
ITC Titration Protocol
-
Equilibrate the ITC instrument to the desired temperature (25 °C).
-
Carefully load the degassed gp120 solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the degassed BMS-378806 solution into the injection syringe, ensuring no air bubbles are present.
-
Place the syringe into the instrument and allow the system to equilibrate until a stable baseline is achieved.
-
Perform a series of injections of the BMS-378806 solution into the gp120 solution. The first injection is typically smaller and is often discarded during data analysis.
-
Allow the signal to return to the baseline before the next injection.
-
Continue the titration until the binding reaction reaches saturation, indicated by small, constant heat changes corresponding to the heat of dilution.
Control Experiments
To ensure the accuracy of the results, perform the following control experiments:
-
Ligand into Buffer: Titrate BMS-378806 into the ITC buffer alone to measure the heat of dilution of the ligand.
-
Buffer into Protein: Titrate the ITC buffer (with the matched DMSO concentration) into the gp120 solution to measure the heat of dilution of the protein solution.
Data Analysis
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution of the ligand (obtained from the ligand into buffer control) from the heat of binding for each injection.
-
Plot the corrected heat per injection against the molar ratio of BMS-378806 to gp120.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the thermodynamic parameters: binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) is then calculated automatically by the software.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of BMS-378806 Effects on HIV-1 Env Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-378806 is a small-molecule HIV-1 entry inhibitor that targets the viral envelope glycoprotein (B1211001) (Env).[1][2] It functions as an attachment inhibitor by binding to the gp120 subunit and stabilizing the pre-triggered, closed conformation (State 1) of the Env trimer.[3][4][5] This stabilization prevents the conformational changes necessary for the Env to engage with the host cell's CD4 receptor, thereby blocking viral entry into the cell.[1][6][7] The conformational state of the Env trimer dictates its antigenicity. Broadly neutralizing antibodies (bNAbs) often recognize epitopes on the closed Env conformation, while non-neutralizing or poorly neutralizing antibodies (nnAbs) tend to bind to more open Env conformations.
These application notes provide a detailed protocol for utilizing flow cytometry to analyze the effects of BMS-378806 on the recognition of cell-surface HIV-1 Env by a panel of conformation-specific antibodies. By measuring changes in antibody binding in the presence of BMS-378806, researchers can probe the conformational state of the Env trimer.
Data Presentation
The following table summarizes the expected effects of BMS-378806 on the binding of various classes of anti-Env antibodies, as measured by flow cytometry. The expected change in Mean Fluorescence Intensity (MFI) reflects the stabilization of the closed Env conformation by BMS-378806.
| Antibody Class | Epitope Target | Representative Antibodies | Expected Change in Binding with BMS-378806 |
| Broadly Neutralizing | V2 Apex (Quaternary) | PG9, PG16, PGT145 | Increased[3][4] |
| Broadly Neutralizing | gp120-gp41 Interface | PGT151, 35O22 | Increased[3][4] |
| Broadly Neutralizing | CD4 Binding Site | VRC01, VRC03, 3BNC117 | No significant change or slight decrease[4] |
| Broadly Neutralizing | Outer Domain Glycans | 2G12, PGT121 | No significant change[4] |
| Poorly/Non-Neutralizing | CD4-induced (CD4i) | 17b, 19b | Decreased[3][4] |
| Poorly/Non-Neutralizing | Other non-bNAb epitopes | F105, 902090 | Decreased[4] |
Signaling Pathways and Experimental Workflows
// Viral Entry Pathway HIV_virion -> Env_closed [style=invis]; Env_closed -> CD4 [label="1. Binding", color="#202124"]; CD4 -> Env_open [label="2. Conformational\nChange", color="#202124"]; Env_open [label="Env Trimer\n(Open State)", fillcolor="#FBBC05", fontcolor="#202124"]; Env_open -> CCR5 [label="3. Co-receptor\nBinding", color="#202124"]; CCR5 -> Fusion [label="4. Membrane\nFusion", color="#202124"]; Fusion [label="Viral Entry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibition by BMS-378806 BMS378806 -> Env_closed [label="Binds and\nStabilizes", color="#EA4335", style=dashed]; Env_closed -> CD4 [color="#202124"]; block [shape=point, style=invis, width=0]; CD4 -> block [arrowhead=none, color="#EA4335", style=dashed]; block -> Env_open [label="Inhibited", color="#EA4335", style=dashed, fontcolor="#EA4335"]; }
Caption: Mechanism of Action of BMS-378806 in HIV-1 Entry Inhibition.// Nodes start [label="Start: Env-expressing cells\n(e.g., transfected HEK293T or infected CD4+ T-cells)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; split [shape=point, style=invis, width=0]; control_arm [label="Control Group\n(DMSO Vehicle)", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment_arm [label="Treatment Group\n(BMS-378806)", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="Incubate cells with compound\n(e.g., 10 µM BMS-378806 or DMSO)\nfor 1 hour at 37°C"]; antibody_staining [label="Stain with primary anti-Env antibody\n(e.g., 5 µg/mL for 30 min at 4°C)"]; wash1 [label="Wash 3x with cold PBS\n to remove unbound antibody"]; secondary_staining [label="Stain with fluorescently labeled\nsecondary antibody (e.g., anti-human IgG-AF647)\nfor 30 min at 4°C"]; wash2 [label="Wash 2x with cold PBS"]; fixation [label="Fix cells\n(e.g., 2% PFA)"]; acquisition [label="Acquire data on a flow cytometer"]; analysis [label="Analyze data:\nGate on cell population and quantify\nMean Fluorescence Intensity (MFI)"]; end [label="End: Compare MFI between\nControl and Treatment groups", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> split [arrowhead=none]; split -> control_arm; split -> treatment_arm; control_arm -> incubation; treatment_arm -> incubation; incubation -> antibody_staining; antibody_staining -> wash1; wash1 -> secondary_staining; secondary_staining -> wash2; wash2 -> fixation; fixation -> acquisition; acquisition -> analysis; analysis -> end; }
Caption: Experimental Workflow for Flow Cytometry Analysis.Experimental Protocols
Protocol 1: Preparation of Env-Expressing Cells
Objective: To generate a population of cells expressing the HIV-1 Env glycoprotein on their surface. This can be achieved through transient transfection of an appropriate cell line or by infecting susceptible cells with HIV-1.
A. Transient Transfection of HEK293T Cells
-
Materials:
-
HEK293T cells
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
Plasmid DNA encoding the desired HIV-1 Env glycoprotein
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine 3000)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
One day prior to transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. A typical transfection may use 2-3 µg of Env-expressing plasmid per well.
-
Add the transfection complexes to the cells and incubate at 37°C in a CO2 incubator.
-
Allow 48 hours for Env expression. Cells are now ready for staining and flow cytometry analysis.
-
B. Infection of CD4+ T-cells
-
Materials:
-
CD4+ T-cell line (e.g., CEM.NKr.CCR5) or primary CD4+ T-cells
-
Complete RPMI-1640 (10% FBS, 1% Penicillin-Streptomycin, IL-2 for primary cells)
-
HIV-1 viral stock (e.g., NL4-3, JR-FL)
-
Polybrene or other transduction enhancers (optional)
-
-
Procedure:
-
Culture CD4+ T-cells to a sufficient density for infection.
-
On the day of infection, resuspend the cells in fresh media containing the HIV-1 viral stock at a desired multiplicity of infection (MOI).
-
Incubate the cells with the virus for 4-6 hours at 37°C.
-
Wash the cells to remove the viral inoculum and resuspend in fresh complete media.
-
Culture the cells for 48-72 hours to allow for viral replication and Env expression on the cell surface. Infected cells (often identified by intracellular p24 staining or a reporter gene) are ready for analysis.
-
Protocol 2: Flow Cytometry Staining for Cell-Surface Env
Objective: To label cell-surface Env with conformation-specific antibodies and quantify the binding using flow cytometry.
-
Materials:
-
Env-expressing cells (from Protocol 1)
-
BMS-378806 (e.g., 10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Primary anti-Env antibodies (bNAbs and nnAbs, see table above)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Human IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 647)
-
FACS buffer (PBS + 2% FBS)
-
Fixative solution (e.g., 2% paraformaldehyde in PBS)
-
96-well V-bottom plates or FACS tubes
-
-
Procedure:
-
Harvest Env-expressing cells and wash once with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate or into FACS tubes.
-
Prepare working solutions of BMS-378806 and DMSO in culture media.
-
Add the BMS-378806 solution to the 'Treatment' wells (final concentration, e.g., 10 µM) and an equivalent volume of DMSO solution to the 'Control' wells.
-
Incubate for 1 hour at 37°C.
-
Without washing, add the primary anti-Env antibodies to the appropriate wells at a pre-determined optimal concentration (typically 1-5 µg/mL).
-
Incubate for 30 minutes at 4°C to allow antibody binding and to prevent receptor-mediated endocytosis.
-
Wash the cells three times with 200 µL of cold FACS buffer, pelleting the cells by centrifugation (e.g., 400 x g for 4 minutes) between washes.
-
Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended dilution.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of fixative solution and incubate for 20 minutes at room temperature, or resuspend in 200 µL of FACS buffer for immediate analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the cell population of interest and determine the Mean Fluorescence Intensity (MFI) for each antibody staining condition in both the control and BMS-378806 treated samples.
-
Troubleshooting
-
Low Env Expression:
-
Optimize transfection efficiency or viral MOI.
-
Confirm plasmid integrity and sequence.
-
Use a positive control antibody known to bind well to the specific Env strain.
-
-
High Background Staining:
-
Ensure adequate washing steps.
-
Tritrate primary and secondary antibodies to determine optimal concentrations.
-
Include an isotype control for the primary antibody to assess non-specific binding.
-
Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.
-
-
No Effect of BMS-378806:
-
Confirm the activity and concentration of the BMS-378806 stock.
-
Ensure the Env strain being used is sensitive to BMS-378806.
-
Verify that the antibodies chosen are sensitive to the conformational changes induced by the compound.
-
By following these protocols, researchers can effectively utilize flow cytometry to investigate the impact of BMS-378806 on HIV-1 Env conformation and antibody recognition, providing valuable insights for vaccine design and drug development.
References
- 1. HIV-1 Envelope Glycoprotein Cell Surface Localization Is Associated with Antibody-Induced Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of HIV-1 Env Conformations at the Surface of Infected Cells and Virions: Role of Nef, CD4, and SERINC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applying Flow Virometry to Study the HIV Envelope Glycoprotein and Differences Across HIV Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming (S)-BMS-378806 Insolubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for working with (S)-BMS-378806, focusing on its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A: this compound is a poorly water-soluble compound. Its solubility is highly dependent on the pH of the aqueous medium. Published data indicates an aqueous solubility of approximately 170-200 μg/mL at a slightly basic pH of 8.4.[1][2][3] The compound's amphoteric nature means its solubility increases significantly in both acidic and basic conditions, as detailed in the table below.[2]
Data Summary: Solubility of this compound
| Solvent/Condition | Solubility | Reference |
|---|---|---|
| Aqueous (pH 8.4) | ~200 µg/mL | [1][3] |
| Aqueous (Crystalline) | 170 µg/mL | [2] |
| Aqueous (pH 2.1) | 1.3 mg/mL | [2] |
| Aqueous (pH 11.0) | 3.3 mg/mL | [2] |
| Dimethyl Sulfoxide (B87167) (DMSO) | >10 mM (>4 mg/mL) |[2][4] |
Q2: My this compound powder is not dissolving in my phosphate-buffered saline (PBS). What is the recommended first step?
A: The standard and most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this compound and similar hydrophobic compounds due to its high solubilizing capacity.[2][4][6] This stock solution can then be serially diluted into your aqueous buffer to achieve the desired final concentration.[7]
Q3: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What can I do to prevent this?
A: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds, often called "crashing out."[5][8] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Here are several strategies to troubleshoot this issue:
-
Optimize the Dilution Protocol: Instead of a single-step dilution, perform a serial dilution.[7] Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This gradual change in solvent polarity can help maintain solubility.[7]
-
Reduce Final Concentration: The simplest solution may be to lower the final target concentration of this compound in your assay to a level below its aqueous solubility limit (~170-200 µg/mL).
-
Maintain a Low Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid cellular toxicity.[5][7] Ensure your dilution scheme adheres to this limit.
-
Consider pH Adjustment: Since the solubility of this compound is pH-dependent, adjusting the pH of your final buffer can dramatically improve solubility.[2] Moving the pH to be more acidic (e.g., pH < 2.9) or more basic (e.g., pH > 9.6) can increase solubility, but you must ensure the final pH is compatible with your experimental system (e.g., cell viability, protein stability).[2][5]
Q4: Are there alternative methods to solubilize this compound without using DMSO?
A: Yes, several other techniques can be employed, especially if DMSO is incompatible with your experimental setup.
-
Co-solvents: Using a mixture of solvents can enhance solubility.[9][10] A combination of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and a surfactant like Tween 80 can be effective.[2]
-
Surfactants: Non-ionic surfactants such as Tween 20, Tween 80, or Cremophor EL can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12]
Troubleshooting Guide: Insolubility Workflow
The following diagram outlines a step-by-step workflow for addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a desired amount of this compound powder (Molecular Weight: 406.43 g/mol ) in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 4.06 mg of this compound in 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear and no particulate matter is visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
This protocol is for preparing a 10 µM working solution in PBS with a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM intermediate stock. This reduces the volume of concentrated stock needed in the final step.
-
Prepare Final Buffer: Dispense the required volume of your aqueous buffer (e.g., 999 µL of PBS) into a sterile tube.
-
Final Dilution: While vortexing the tube of PBS, add 1 µL of the 1 mM intermediate stock solution. This creates a 1:1000 dilution, resulting in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Inspect and Use: Visually inspect the final solution for any signs of precipitation or cloudiness. Use the solution immediately for your experiment.
Protocol 3: Cosolvent-Based Formulation for In Vivo or In Vitro Use
This protocol is adapted from a commercially available formulation and may require optimization.[2] It is intended for situations where DMSO is not suitable.
-
Prepare Cosolvent Vehicle:
-
In a sterile tube, combine 300 µL of PEG400 and 5 µL of Tween 80. Mix until clear.
-
Add 50 µL of Propylene glycol to the mixture. Mix until clear.
-
Add 645 µL of sterile water (or your desired buffer) to bring the total volume to 1 mL.
-
-
Prepare Stock Solution: Dissolve the this compound powder directly in the prepared cosolvent vehicle to the desired stock concentration. Sonication may be required.
-
Dilution: This stock can then be further diluted in an aqueous buffer for your experiment. Always perform a small-scale test to check for precipitation upon dilution.
Mechanism of Action Context
Understanding the compound's mechanism is crucial for experimental design. This compound is an HIV-1 attachment inhibitor.[13] It binds directly to the viral envelope glycoprotein (B1211001) gp120 and blocks its interaction with the host cell's CD4 receptor, which is the first essential step for viral entry.[1][3][14]
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. New Entry Inhibitor in Development [natap.org]
Troubleshooting variability in (S)-BMS-378806 EC50 determination
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the determination of the half-maximal effective concentration (EC50) of (S)-BMS-378806, a small molecule HIV-1 entry inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in EC50 Values Across Experiments
Question: We are observing significant well-to-well and day-to-day variability in our EC50 values for this compound in our cell-based HIV-1 replication assays. What are the potential causes and solutions?
Answer: Inconsistent EC50 values are a common challenge in cell-based antiviral assays and can arise from several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of infection.[2] |
| Inconsistent Viral Titer | Prepare and titer a large batch of virus stock to be used across multiple experiments. Store aliquots at -80°C to ensure consistency.[2] |
| Multiplicity of Infection (MOI) Variation | A consistent MOI is crucial for reproducible results. Even small variations can impact the apparent EC50 value. |
| Reagent Stability and Handling | Ensure this compound stock solutions are properly stored, protected from light, and have not undergone multiple freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment. |
| Pipetting and Mixing Accuracy | Calibrate pipettes regularly. Ensure thorough but gentle mixing of cells, virus, and inhibitor in each well to avoid gradients.[1] |
| Incubation Times | Adhere strictly to consistent incubation times for all steps, including inhibitor pre-incubation, infection, and final signal detection. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media or water. |
| Data Analysis Method | Use a consistent and appropriate curve-fitting model for EC50 calculation. Minor variations in the analysis method can introduce variability.[1] |
Logical Workflow for Troubleshooting Inconsistent Assay Results:
Caption: A logical workflow for troubleshooting inconsistent assay results.
Issue 2: Lower Than Expected Potency (High EC50 Value)
Question: The calculated EC50 value for this compound in our assay is significantly higher than the reported literature values (typically in the low nanomolar range). What could be the reason?
Answer: A higher than expected EC50 value suggests a loss of inhibitory activity or suboptimal assay conditions. This compound is a potent HIV-1 attachment inhibitor with reported EC50 values ranging from 0.85 to 26.5 nM against various viral strains.[4][5][6]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound may be sensitive to storage conditions. Prepare fresh stock solutions from solid compound and store aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Compound Precipitation | Visually inspect wells for any signs of precipitation. This compound has an aqueous solubility of approximately 200 µg/ml at pH 8.4.[7] Ensure the final DMSO concentration in the assay is low and does not cause the compound to precipitate. |
| High Protein Binding | If the assay medium contains high concentrations of serum, this compound may bind to serum proteins, reducing its effective free concentration.[2] Consider reducing the serum percentage during the infection step, if compatible with cell health. |
| Suboptimal Cell Line | The choice of cell line is critical. Different cell lines express varying levels of the CD4 receptor and co-receptors (CCR5, CXCR4), which are essential for HIV-1 entry and can influence inhibitor efficacy.[1] |
| Viral Strain Resistance | Although unlikely with standard lab strains, ensure the viral strain used is sensitive to this compound. Resistance mutations can occur in the gp120 protein, the target of the inhibitor.[7] |
| Incorrect Assay Endpoint | Ensure the assay readout (e.g., p24 ELISA, luciferase activity) is within the linear range. A saturated signal can mask the true inhibitory effect. |
Mechanism of Action of this compound:
This compound is an HIV-1 attachment inhibitor that binds directly to the viral envelope glycoprotein (B1211001) gp120.[7][8] This binding event prevents the interaction of gp120 with the host cell's CD4 receptor, which is the initial and critical step for viral entry into the cell.[7][9]
Caption: this compound blocks HIV-1 entry by binding to gp120.
Issue 3: High Background Signal or Low Signal-to-Noise Ratio
Question: We are observing a very weak or no signal in our HIV-1 inhibition assay, even in the positive control wells, or the background signal in the negative control wells is too high. What are the likely reasons for this?
Answer: A poor signal-to-noise ratio can obscure the inhibitory effects of your compound and lead to inaccurate EC50 values.
Potential Causes and Troubleshooting Steps for Weak/No Signal:
| Potential Cause | Troubleshooting Step |
| Inactive Virus Stock | Verify the titer and infectivity of your virus stock. Use a fresh aliquot from a validated batch. |
| Incorrect Incubation Times | Inadequate incubation times for virus-cell interaction or for the development of the reporter signal can lead to a low signal.[1] |
| Suboptimal Reagent Concentration | For reporter assays (e.g., luciferase), titrate the concentration of the substrate. Excess substrate can sometimes lead to auto-luminescence or substrate depletion.[1] |
| Cellular Stress or Death | Ensure optimal cell health. High cell density, prolonged incubation, or toxicity from other reagents can lead to cell death and a reduced signal.[1] |
Potential Causes and Troubleshooting Steps for High Background:
| Potential Cause | Troubleshooting Step |
| Contamination of Reagents or Samples | Use fresh, sterile reagents and strictly adhere to aseptic techniques. Change pipette tips between each sample and reagent to prevent cross-contamination.[1] |
| Autofluorescence of the Compound | If using a fluorescence-based assay, check if this compound exhibits autofluorescence at the excitation and emission wavelengths used. |
| Mycoplasma Contamination | Mycoplasma contamination in cell cultures can interfere with various cellular processes and assay readouts. Regularly test your cell lines for mycoplasma. |
Experimental Protocols
General Protocol for this compound EC50 Determination in a Cell-Based Assay
This protocol provides a general framework. Specific parameters such as cell type, virus strain, and incubation times should be optimized for your particular experimental system.
1. Cell Preparation:
-
Seed a suitable host cell line (e.g., TZM-bl, MT-2) in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment and growth.
2. Compound Dilution:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. It is advisable to prepare dilutions in a separate plate and then transfer them to the cell plate.
3. Infection:
-
Thaw a pre-titered aliquot of HIV-1 virus stock and dilute to the desired MOI in culture medium.
-
Add the diluted inhibitor to the appropriate wells of the cell plate. Include wells for "virus control" (no inhibitor) and "cell control" (no virus or inhibitor).
-
Add the diluted virus to all wells except the cell control wells.
-
Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
4. Assay Readout:
-
After incubation, quantify the extent of viral replication using a suitable method:
-
p24 ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: If using a reporter cell line (e.g., TZM-bl), lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
MTT/XTT Assay: For assays measuring cell viability as an endpoint, add the reagent and measure absorbance.
-
5. Data Analysis:
-
Subtract the background signal (from cell control wells).
-
Normalize the results to the virus control wells (representing 100% infection).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the EC50 value using a non-linear regression analysis with a suitable dose-response curve fit.
Experimental Workflow Diagram:
Caption: A generalized workflow for determining the EC50 of this compound.
Summary of Quantitative Data
This compound Properties:
| Property | Value | Reference |
| Mechanism of Action | HIV-1 attachment inhibitor; binds to gp120 and blocks interaction with CD4. | [5][7][8] |
| EC50 Range | 0.85 - 26.5 nM (against various HIV-1 strains) | [4][5][6] |
| Median EC50 (B subtype isolates) | 0.04 µM | [7][8] |
| Aqueous Solubility | ~200 µg/ml (at pH 8.4) | [7] |
| Cytotoxicity (CC50) | > 225 µM | [4][7] |
Note: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Researchers should always refer to specific assay protocols and optimize conditions for their individual experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Entry Inhibitor in Development [natap.org]
- 9. The interaction of CD4 with HIV-1 gp120. | Broad Institute [broadinstitute.org]
Technical Support Center: Optimizing (S)-BMS-378806 Concentration for Viral Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing (S)-BMS-378806 concentration in viral inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of HIV-1 entry.[1] Its mechanism of action involves binding directly to the viral envelope glycoprotein (B1211001) gp120, which prevents the virus from attaching to the CD4 receptor on host cells.[2][3] This initial binding step is critical for HIV-1 to enter and infect immune cells. By blocking this interaction, this compound effectively neutralizes the virus before it can initiate infection.[2] The compound has shown potent activity against a variety of HIV-1 strains, including those that are resistant to other classes of antiretroviral drugs.[2]
Q2: What is the typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the specific HIV-1 strain, the cell line used, and the assay format. However, published data indicates that it exhibits potent antiviral activity in the nanomolar to low micromolar range. The median 50% effective concentration (EC50) is often reported to be around 0.04 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have low cytotoxicity in a variety of cell lines.[1][2] The 50% cytotoxic concentration (CC50) is typically greater than 225 µM.[1][2] This provides a wide therapeutic window, meaning that the compound is effective at concentrations far below those that would be toxic to the host cells. However, it is always recommended to determine the CC50 in your specific cell line in parallel with your antiviral assays.
Q4: How can I be sure that the observed antiviral effect is not due to cytotoxicity?
A4: To differentiate between a specific antiviral effect and general cytotoxicity, it is essential to run a cytotoxicity assay in parallel with your viral inhibition assay. This can be done using methods like the MTT, XTT, or neutral red uptake assays. By comparing the EC50 from your antiviral assay to the CC50 from your cytotoxicity assay, you can calculate the selectivity index (SI = CC50/EC50). A high SI value indicates that the antiviral activity is not due to cell death.
Q5: What factors can influence the measured potency (EC50/IC50) of this compound?
A5: Several factors can affect the measured potency of this compound, including:
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Viral Strain: Different HIV-1 strains can have varying sensitivities to the inhibitor due to genetic differences in the gp120 protein.[4]
-
Cell Line: The type of host cell used can influence the outcome of the assay.
-
Multiplicity of Infection (MOI): The ratio of virus to cells can impact the apparent efficacy of the inhibitor.
-
Assay Readout: The method used to quantify viral inhibition (e.g., p24 ELISA, luciferase reporter assay, plaque reduction) can yield slightly different results.
-
Inincubation Time: The duration of the assay can affect the observed potency.
-
Compound Stability: Degradation of the compound during the experiment can lead to an underestimation of its potency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50/IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating. |
| Variation in virus titer. | Use a freshly titrated and aliquoted virus stock for each experiment to ensure a consistent MOI. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents where possible. | |
| No or low antiviral activity observed | This compound concentration is too low. | Test a broader range of concentrations, starting from low nanomolar to high micromolar. |
| Compound has degraded. | Prepare fresh stock solutions of this compound from a reliable source. Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. | |
| The viral strain is resistant to this compound. | Verify the susceptibility of your HIV-1 strain. If possible, use a known sensitive strain as a positive control. | |
| The chosen cell line does not support robust viral replication. | Ensure your cell line is permissive to the HIV-1 strain being used. | |
| High cytotoxicity observed at effective antiviral concentrations | The compound is inherently toxic to the specific cell line being used. | Test the compound in a different, potentially more robust, cell line. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.5%). Run a solvent-only control to assess its cytotoxicity. | |
| Incorrect CC50 determination. | Re-evaluate the CC50 using a reliable cytotoxicity assay (e.g., MTT, XTT). Ensure the incubation time for the cytotoxicity assay matches that of the antiviral assay. | |
| Precipitation of the compound in the culture medium | Poor solubility of this compound at the tested concentrations. | Prepare the initial stock solution in a suitable solvent like DMSO. When diluting in aqueous media, ensure thorough mixing. Avoid using concentrations that exceed the compound's solubility limit. |
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Laboratory Strains (Panel) | MT-2 | Reverse Transcriptase | 0.012 (median) | [1] |
| Clinical Isolates (Subtype B) | PBMCs | p24 ELISA | 0.04 (median) | [1][2] |
| JRFL | TZM-bl | Luciferase Reporter | ~0.1 | [5] |
| NL4-3 | MT-2 | Cell Viability | 0.00268 | [6] |
| BG505 | Pseudovirus | Neutralization | 1.19 | [4] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| 14 different cell lines | XTT | > 225 | [1][2] |
| MT-2 | XTT | > 225 | [7] |
| HeLa | Cell Viability | > 226 | [1] |
Experimental Protocols
Protocol 1: HIV-1 Entry Assay using a Luciferase Reporter Cell Line (TZM-bl)
This assay measures the ability of this compound to inhibit HIV-1 entry into TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
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Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 stock (e.g., JRFL strain)
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This compound
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96-well cell culture plates (white, clear bottom)
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Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. A typical starting range would be from 10 µM down to 0.1 nM.
-
Virus-Inhibitor Pre-incubation: In a separate plate, mix the diluted inhibitor with an equal volume of HIV-1 virus stock (diluted to a predetermined optimal concentration). Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the virus-only control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Complete growth medium
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This compound
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96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the cell-only control. Determine the CC50 value by plotting the percent viability against the log of the compound concentration.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound in HIV-1 entry.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. web.mit.edu [web.mit.edu]
- 5. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of (S)-BMS-378806
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification of potential off-target effects of (S)-BMS-378806.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target and mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of HIV-1 entry.[1][2] Its primary target is the viral envelope glycoprotein (B1211001) gp120.[1][2] It binds to a hydrophobic pocket on gp120, which is adjacent to the CD4 binding site, thereby interfering with the interaction between gp120 and the host cell's CD4 receptor.[1][3] This action prevents the conformational changes in the viral envelope necessary for membrane fusion and subsequent viral entry into the host cell.[3][4]
Q2: How specific is this compound for its primary target?
A2: this compound has demonstrated high selectivity for HIV-1. It is reported to be inactive against HIV-2, Simian Immunodeficiency Virus (SIV), and a range of other viruses.[1][2] Furthermore, it has not shown significant cytotoxicity in various cell types tested.[1][2] Studies on major human cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) have indicated that it is not a potent inhibitor of these enzymes, suggesting a lower likelihood of drug-drug interactions mediated by these pathways.[5]
Q3: Why is it important to investigate potential off-target effects of this compound?
A3: Investigating off-target effects is a critical aspect of drug development and preclinical research for several reasons:
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Ensuring Experimental Accuracy: Unidentified off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.
-
Predicting Potential Toxicity: Off-target binding can disrupt normal cellular processes, potentially leading to adverse effects or toxicity. Identifying these interactions early allows for better risk assessment.
-
Understanding the Full Pharmacological Profile: A comprehensive understanding of a compound's interactions provides a more complete picture of its biological activity, which can be crucial for predicting its effects in a complex biological system.
-
Drug Repurposing: Identifying novel off-targets could potentially open up new therapeutic applications for the compound.
Q4: What are the recommended initial steps to assess the potential off-target profile of this compound in our experimental system?
A4: A tiered approach is recommended. Start with computational and broad-spectrum screening methods, followed by more focused validation techniques:
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Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of this compound.[6]
-
Broad Kinome Screening: Since protein kinases are common off-targets for small molecules, performing a kinome-wide binding or activity assay is a crucial first experimental step.[7][8]
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Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or affinity purification coupled with mass spectrometry to identify binding partners in an unbiased manner within a relevant cell lysate or intact cells.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
You are observing a cellular effect that is inconsistent with the known function of HIV-1 gp120 inhibition (e.g., in non-HIV-infected cells).
Possible Cause: This could be indicative of an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods like LC-MS and NMR.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. High concentrations are more likely to induce off-target effects.
-
Control Experiments:
-
Include a structurally related but inactive analog of this compound as a negative control.
-
Use an alternative HIV-1 entry inhibitor with a different mechanism of action to see if it recapitulates the same phenotype.
-
-
Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target, gp120, in your cellular model (if applicable). For off-target validation, CETSA can be adapted to test for engagement with putative off-targets identified through other methods.[11]
-
Genetic Knockdown/Knockout: If you have a hypothesized off-target, use siRNA or CRISPR-Cas9 to reduce the expression of that protein.[11] If the phenotype is diminished or absent after knockdown/knockout in the presence of this compound, it suggests the phenotype is mediated by that off-target.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
The in vitro IC50 of this compound against purified gp120 is significantly different from its EC50 in your cell-based HIV-1 entry assay.
Possible Cause: This could be due to various factors, including cell permeability, metabolism, or engagement with intracellular off-targets that either enhance or antagonize its primary activity.
Troubleshooting Steps:
-
Assess Cell Permeability: Determine the intracellular concentration of this compound using LC-MS/MS.
-
Metabolic Stability: Investigate the metabolic stability of the compound in your specific cell type.
-
Broad-Spectrum Off-Target Screening: Perform a broad off-target screen (e.g., kinome scan) to identify potential intracellular binding partners.
-
Chemical Proteomics: Use affinity-based or activity-based chemical proteomics to identify cellular proteins that interact with this compound.[9][12]
Data Presentation
Table 1: In Vitro Activity Profile of this compound
| Target/Assay | Species/System | Endpoint | Value | Reference |
| HIV-1 (Panel of R5, X4, R5/X4 isolates) | Human cells | EC50 | Median 0.04 µM | [1] |
| gp120/CD4 Interaction | Biochemical ELISA | IC50 | 100 nM | [5] |
| HIV-2, SIV, MuLV, RSV, HCMV, BVDV, VSV, Influenza | Various | - | No significant activity at 10-30 µM | [5] |
| Cytotoxicity (14 cell types) | Human and other | CC50 | >225 µM | [1] |
| CYP1A2 | Human recombinant | IC50 | >100 µM | [5] |
| CYP2C9 | Human recombinant | IC50 | >100 µM | [5] |
| CYP2C19 | Human recombinant | IC50 | 23 µM | [5] |
| CYP2D6 | Human recombinant | IC50 | 20 µM | [5] |
| CYP3A4 | Human recombinant | IC50 | 39-81 µM | [5] |
Experimental Protocols
Protocol 1: Kinome Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
This protocol is based on a commercial service like KINOMEscan® or a similar platform.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay Format: The KINOMEscan® platform utilizes a competition binding assay. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.
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Kinase Panel: Select a comprehensive kinase panel, such as the scanMAX panel, which includes over 450 kinases covering all major families.[7][13]
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Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the compound to the kinase. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency. Follow-up dose-response experiments are then performed on the initial hits to determine the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of this compound with a potential off-target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. a hypothetical off-target signaling pathway.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Entry Inhibitor in Development [natap.org]
- 3. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. mdpi.com [mdpi.com]
- 10. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
Minimizing (S)-BMS-378806 cytotoxicity in long-term cell cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-BMS-378806 in long-term cell cultures, with a focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of HIV-1 entry. It functions by directly binding to the viral envelope glycoprotein (B1211001) gp120, which prevents the interaction between gp120 and the cellular CD4 receptor.[1][2][3] This action blocks the initial attachment of the virus to the host cell, thereby inhibiting viral entry and replication.[1]
Q2: Is this compound generally considered cytotoxic?
A2: No, this compound is reported to have a very low cytotoxic profile across numerous cell lines.[1][4][5] The concentration that reduces cell growth by 50% (CC50) is consistently reported as greater than 225 μM, which is significantly higher than its effective antiviral concentration (EC50), typically in the nanomolar to low micromolar range.[1][3][5]
Q3: I am observing unexpected cytotoxicity in my long-term culture with this compound. What are the potential causes?
A3: While this compound itself has low toxicity, several factors in a long-term culture system could lead to apparent cytotoxicity:
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High Compound Concentration: Ensure you are using the lowest effective concentration. Even compounds with a high therapeutic index can show toxicity at excessive concentrations over extended periods.
-
Solvent Toxicity: this compound is often dissolved in DMSO. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.
-
Compound Degradation: Over long incubation periods, the compound may degrade into potentially more toxic byproducts. Media changes with fresh compound should be performed at regular intervals.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound or its off-target effects, even at concentrations generally considered non-toxic.
-
Suboptimal Culture Conditions: Stressed cells due to factors like nutrient depletion, pH shift, or high confluency are more susceptible to drug-induced toxicity.
Q4: How can I distinguish between apoptosis and necrosis in my cell culture?
A4: Distinguishing between these two modes of cell death can provide insight into the mechanism of toxicity. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled cell death often resulting from injury. You can use a Caspase Activity Assay to detect the activation of caspases, which are key mediators of apoptosis. An LDH Release Assay can be used to detect necrosis, as it measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Virus/Cell System | Value | Reference |
| EC50 (Median) | HIV-1 Laboratory & Clinical Isolates | 0.04 µM (40 nM) | [1][4] |
| EC50 Range | Various HIV-1 Strains | 0.85 - 26.5 nM | [2][3] |
| IC50 (gp120-CD4 Binding) | ELISA Assay | 100 nM | [2][3] |
| CC50 | 14 Different Cell Lines | >225 µM | [1][4][5] |
EC50: 50% effective concentration for antiviral activity. IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
Technical Support Center: Improving the Pharmacokinetic Profile of BMS-378806 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with BMS-378806 and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main pharmacokinetic challenges associated with the parent compound, BMS-378806?
A1: BMS-378806, a pioneering HIV-1 attachment inhibitor, exhibits several pharmacokinetic challenges that have prompted the development of derivatives with improved properties. The primary issues include:
-
Species-Dependent Oral Bioavailability: The oral bioavailability of BMS-378806 varies significantly across different species. For instance, it is reported to be between 19-24% in rats and monkeys, but as high as 77% in dogs.[1][2] This variability can complicate the extrapolation of preclinical data to humans.
-
Short Half-Life: The compound has a relatively short half-life, ranging from 0.3 to 1.2 hours after intravenous dosing in animal models.[2] This is mainly attributed to a moderate volume of distribution (0.4-0.6 L/kg) and intermediate to low total body clearance.[2]
-
P-glycoprotein (P-gp) Efflux: BMS-378806 is a substrate for the P-glycoprotein efflux transporter.[2] This can limit its absorption across the intestinal wall and penetration into sanctuary sites like the central nervous system (CNS).
-
Metabolism: The hepatic clearance of BMS-378806 is primarily due to oxidative metabolism by multiple cytochrome P450 enzymes, including CYP1A2, 2D6, and 3A4.[2]
Q2: What are the key strategies that have been successfully employed to improve the pharmacokinetic profile of BMS-378806 derivatives?
A2: Researchers have explored several strategies to overcome the pharmacokinetic limitations of BMS-378806. These include:
-
Structural Modification to Create Analogs: The development of analogs has been a primary strategy. For example, BMS-626529 (temsavir) was designed with improved potency and a higher barrier to resistance.[3] This approach focuses on modifying the chemical structure to enhance target binding, reduce metabolic susceptibility, and alter physicochemical properties to improve absorption and distribution.
-
Prodrug Approach: The development of fostemsavir (B1673582) (BMS-663068), a phosphonooxymethyl prodrug of temsavir, significantly improved the aqueous solubility and oral bioavailability of the active compound.[4] Fostemsavir is converted to the active moiety, temsavir, by alkaline phosphatase in the gastrointestinal tract.[4]
-
Formulation Strategies: For poorly soluble derivatives, formulation approaches such as creating amorphous solid dispersions or utilizing nanosizing techniques can enhance dissolution and subsequent absorption.
Q3: How can I address poor aqueous solubility of my BMS-378806 derivative in early-stage experiments?
A3: Poor aqueous solubility is a common challenge that can hinder in vitro assays and in vivo studies. Here are some troubleshooting steps:
-
Initial Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., phosphate-buffered saline, media for cell-based assays).
-
Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) is common. However, be mindful of its potential effects on the biological system.
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the solution can significantly impact its solubility.
-
Formulation Approaches for In Vivo Studies: For animal studies, consider simple formulations such as suspensions in a vehicle containing a wetting agent (e.g., Tween 80) or solutions in a biocompatible solvent mixture (e.g., PEG 400, propylene (B89431) glycol). For more advanced strategies, consult literature on solid dispersions and nanosuspensions.[5]
Q4: My BMS-378806 analog shows high efflux in Caco-2 permeability assays. What can I do?
A4: High efflux, likely mediated by P-gp, can be a significant hurdle for oral drug development. Consider the following:
-
Confirm P-gp Substrate Activity: Run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A. A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms P-gp mediated efflux.
-
Structural Modifications: Analyze the structure-activity relationship (SAR) for P-gp efflux within your series of compounds. Strategies to reduce P-gp efflux often involve:
-
Reducing the number of hydrogen bond donors.
-
Increasing molecular size and polarity.
-
Introducing a polar functional group.
-
-
Prodrug Strategy: A prodrug approach can be designed to mask the features of the molecule recognized by P-gp, allowing for absorption before the active drug is released.
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic data between animals.
-
Possible Cause: Inconsistent formulation preparation or administration.
-
Troubleshooting Steps:
-
Formulation Homogeneity: For suspensions, ensure the compound is uniformly suspended before each dose is drawn. Use a vehicle with appropriate viscosity and wetting agents.
-
Dosing Accuracy: For oral gavage, ensure the dosing needle is correctly placed to avoid accidental administration into the lungs. For intravenous injections, verify the correct placement of the needle in the vein.
-
Animal Health: Ensure all animals are healthy and within a consistent weight range. Stress can also affect gastrointestinal motility and blood flow, impacting drug absorption.
-
Issue 2: Rapid degradation of my compound in a liver microsomal stability assay.
-
Possible Cause: The compound is a substrate for rapidly acting metabolic enzymes (e.g., CYPs, esterases).
-
Troubleshooting Steps:
-
Confirm Enzymatic Degradation: Run a control incubation without the NADPH regenerating system. If the compound is still unstable, the degradation may be due to chemical instability in the buffer or metabolism by non-NADPH dependent enzymes like esterases.
-
Identify Metabolic Soft Spots: Use computational models or analytical techniques like mass spectrometry to identify the sites of metabolism on your molecule.
-
Structural Modification: Modify the identified metabolic "soft spots" to block metabolism. Common strategies for indole-containing compounds include:
-
Introducing electron-withdrawing groups to decrease the electron density of the indole (B1671886) ring.
-
Adding steric hindrance near the site of metabolism.
-
Replacing a metabolically labile hydrogen with a fluorine atom. [6]
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of BMS-378806 in Different Species
| Parameter | Rat | Dog | Monkey |
| IV Dose (mg/kg) | 1 | 0.67 | 0.67 |
| Oral Dose (mg/kg) | 5 | 3.4 | 3.4 |
| Oral Bioavailability (%) | 19 | 77 | 24 |
| Oral Cmax (µM) | 0.22 | 7.4 | 0.51 |
| Oral AUC₀-∞ (µM·h) | 1.3 | 19 | 3.2 |
| Total Body Clearance (L/h/kg) | 1.3 | 0.14 | 0.22 |
| Volume of Distribution (L/kg) | 0.6 | 0.4 | 0.4 |
| Half-life (h) | 0.3 | 1.2 | 1.2 |
Data sourced from[1].
Table 2: In Vitro Potency of BMS-378806 and its more potent analog, Temsavir (BMS-626529)
| Compound | HIV-1 Subtype B (EC₅₀, nM) | HIV-1 Subtype C (EC₅₀, nM) |
| BMS-378806 | ~40 | - |
| Temsavir (BMS-626529) | 0.34 | 1.3 |
Data for Temsavir sourced from[7]. Data for BMS-378806 is an approximate median value from[1].
Experimental Protocols
Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a BMS-378806 derivative in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (high and low clearance)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the microsomal incubation mixture by diluting the liver microsomes in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).
-
Pre-warm the microsomal mixture and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsomal mixture and the test compound. For the negative control (T=0), add cold acetonitrile with the internal standard before adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a BMS-378806 derivative.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21-23 days
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound stock solution
-
Lucifer yellow for monolayer integrity testing
-
Control compounds (high and low permeability)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Verify Caco-2 monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solutions of the test compound in HBSS for both apical (A) to basolateral (B) and basolateral (B) to apical (A) transport directions.
-
Add the dosing solution to the donor compartment (apical or basolateral).
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 60, 120 minutes).
-
Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests active efflux.
Mandatory Visualization
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Temsavir (BMS-626529) | HIV-1 attachment inhibitor | Probechem Biochemicals [probechem.com]
Interpreting non-specific binding in BMS-378806 ELISA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-378806 in Enzyme-Linked Immunosorbent Assay (ELISA) experiments. The focus is on understanding and mitigating non-specific binding to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is BMS-378806 and how does it work?
A1: BMS-378806 is a small molecule inhibitor of HIV-1 entry.[1][2] It functions by binding to the viral envelope glycoprotein (B1211001) gp120, which prevents the interaction between gp120 and the host cell's CD4 receptor.[1][3] This inhibition of the gp120-CD4 binding is the primary mechanism by which BMS-378806 prevents the virus from entering and infecting host cells.[1]
Q2: What is the expected IC50 for BMS-378806 in a gp120-CD4 binding ELISA?
A2: In a competitive ELISA format designed to measure the inhibition of soluble CD4 (sCD4) binding to gp120, BMS-378806 has been shown to have an IC50 of approximately 100 nM.[1][2][3][4] This value can serve as a benchmark for your own experiments, though slight variations may occur depending on the specific assay conditions.
Q3: What is non-specific binding and why is it a concern in my BMS-378806 ELISA?
A3: Non-specific binding (NSB) refers to the attachment of assay components, including BMS-378806, antibodies, or detection reagents, to the microplate surface or other proteins in an unintended manner.[5] This is a significant concern because it can lead to a high background signal, which obscures the specific signal from the gp120-CD4 interaction you are trying to measure. High background can result in inaccurate quantification and misinterpretation of the inhibitory effect of BMS-378806.
Q4: Can the chemical properties of BMS-378806 contribute to non-specific binding?
A4: Yes, as a small, hydrophobic molecule containing a piperazine (B1678402) moiety, BMS-378806 may have a tendency to interact non-specifically with the polystyrene surface of the ELISA plate or with blocking proteins.[6][7] Understanding and addressing these potential interactions is key to developing a robust assay.
Troubleshooting Guide: Interpreting Non-Specific Binding
High background or inconsistent results in your BMS-378806 ELISA may be attributable to non-specific binding. This guide provides a systematic approach to troubleshooting these issues.
Initial Assessment of Non-Specific Binding
Before proceeding with extensive troubleshooting, it's crucial to confirm that non-specific binding is indeed the issue.
-
High Signal in "No Inhibitor" Control vs. Blank: A significant signal in wells containing all assay components except BMS-378806, when compared to blank wells (containing only substrate), indicates a properly functioning assay.
-
High Signal in "Maximum Inhibition" Control: If you observe a high signal in your control wells containing a saturating concentration of BMS-378806 (e.g., >10 µM), this strongly suggests non-specific binding of the detection antibody or other assay components.
Common Causes and Solutions for Non-Specific Binding
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[8] Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[9] For peptide/protein interaction assays, a purified grade of casein (e.g., 1%) can be effective.[10] Consider commercially available synthetic or protein-free blocking buffers. |
| Suboptimal Antibody Concentrations | Perform a checkerboard titration to determine the optimal concentrations of both the capture (if applicable) and detection antibodies. High antibody concentrations can lead to increased non-specific binding. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[8] Ensure complete aspiration of wash buffer from the wells after each wash.[11] Incorporate a non-ionic detergent like Tween-20 (0.05%) in your wash buffer to help reduce non-specific interactions.[5][8] |
| Cross-Reactivity of Secondary Antibody | If using a secondary antibody, ensure it is pre-adsorbed against the species of the primary antibody to minimize cross-reactivity. |
| Contamination of Reagents or Plate | Use fresh, sterile reagents and high-quality ELISA plates.[11] Ensure that pipette tips are not reused between different reagents. |
| Non-Specific Binding of BMS-378806 | Include a control where the plate is coated with an irrelevant protein to assess the direct binding of BMS-378806 to the plate or the blocking agent. If this is high, optimizing the blocking buffer and wash conditions is critical. |
Experimental Protocols
Competitive ELISA for BMS-378806 Inhibition of gp120-CD4 Interaction
This protocol is adapted from general competitive ELISA procedures and specific information regarding the gp120-CD4 interaction.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant HIV-1 gp120
-
Recombinant soluble CD4 (sCD4)
-
BMS-378806
-
Anti-CD4 antibody (for detection)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or 1% Casein)
-
Assay Diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
Procedure:
-
Coating:
-
Dilute recombinant gp120 to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the gp120 solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Competition:
-
Prepare serial dilutions of BMS-378806 in Assay Diluent.
-
In a separate plate or tubes, pre-incubate the BMS-378806 dilutions with a constant concentration of sCD4 (concentration to be optimized, typically near its Kd for gp120) for 30-60 minutes at room temperature.
-
Transfer 100 µL of the BMS-378806/sCD4 mixture to the gp120-coated and blocked plate.
-
Include controls:
-
Maximum Signal: sCD4 without BMS-378806.
-
Background (No sCD4): Assay Diluent only.
-
Maximum Inhibition: sCD4 with a high concentration of BMS-378806 (e.g., 10-50 µM).
-
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the competition mixture.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of diluted anti-CD4 antibody in Assay Diluent to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody:
-
Add 100 µL of diluted HRP-conjugated secondary antibody in Assay Diluent to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping and Reading:
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Data Presentation
Table 1: Example Data for BMS-378806 Competitive ELISA
| BMS-378806 Conc. (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (Max Signal) | 1.250 | 0% |
| 10 | 1.125 | 10% |
| 50 | 0.875 | 30% |
| 100 | 0.625 | 50% |
| 500 | 0.250 | 80% |
| 1000 | 0.125 | 90% |
| 10000 (Max Inhibition) | 0.050 | 96% |
| No sCD4 (Background) | 0.045 | N/A |
% Inhibition is calculated as: [1 - (Sample OD - Background OD) / (Max Signal OD - Background OD)] * 100
Visualizations
Caption: Mechanism of action of BMS-378806.
Caption: Competitive ELISA workflow for BMS-378806.
Caption: Troubleshooting flowchart for high background.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arp1.com [arp1.com]
- 6. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. benchchem.com [benchchem.com]
- 11. mybiosource.com [mybiosource.com]
How to ensure stability of (S)-BMS-378806 in experimental solutions
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice to ensure the stability and proper use of (S)-BMS-378806 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BMS-806, is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It functions as an attachment inhibitor by binding directly to the viral envelope glycoprotein (B1211001) gp120.[1][3][4] This binding action blocks the conformational changes in gp120 that are necessary for it to interact with the host cell's CD4 receptor, thus preventing the virus from entering and infecting the cell.[1][4][5] It is potent against a wide range of HIV-1 isolates and is highly selective, showing no significant activity against HIV-2 or other viruses.[1][3]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][6] The compound is highly soluble in DMSO, with reported solubilities of 50 mg/mL or higher.[3][7] For optimal results, use a fresh bottle of DMSO to avoid moisture, which can impact compound stability and solubility.[3][8] Warming the tube to 37°C or using an ultrasonic bath can aid in dissolution.[9]
Q3: How should I store stock and working solutions of this compound?
A3: Proper storage is critical to maintaining the compound's integrity. As a solid powder, it should be stored at -20°C and is stable for at least four years.[6] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years.[3][7] Aqueous working solutions are significantly less stable and it is not recommended to store them for more than one day.[6][10]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue for compounds with low aqueous solubility.[11] The key is to ensure the compound remains dissolved during and after dilution. First, perform any initial serial dilutions in pure DMSO, not the aqueous buffer. When making the final dilution into your medium or buffer, add the DMSO stock solution slowly while vortexing or mixing the aqueous solution to facilitate rapid dispersion.[8] It is also crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid both compound precipitation and solvent-induced cytotoxicity.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data
| Parameter | Value | Notes | Source |
| Molecular Weight | 406.43 g/mol | [6][7] | |
| Solubility in DMSO | ≥50 mg/mL (~123 mM) | Can be aided by sonication. Use fresh, anhydrous DMSO. | [3][7] |
| Solubility in DMF | ~12 mg/mL | [6] | |
| Aqueous Solubility | Sparingly soluble; pH-dependent | ~200 µg/mL (at pH 8.4) | [1][6] |
| 1.3 mg/mL (at pH 2.1) | [12] | ||
| 3.3 mg/mL (at pH 11.0) | [12] | ||
| Solubility in DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Achieved by diluting a DMSO stock into PBS. | [6] |
| EC₅₀ (Antiviral) | 0.85 - 26.5 nM | Varies depending on the HIV-1 strain and assay system. | [3][7] |
| CC₅₀ (Cytotoxicity) | >225 µM | Low cytotoxicity observed in various cell lines. | [1][3] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Recommendations | Source |
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed vial, protected from light. | [6] |
| DMSO Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [3][7] |
| -80°C | Up to 2 years | Preferred for long-term storage. | [3][7] | |
| Aqueous Solution | 4°C or -20°C | ≤ 1 day | Not recommended for storage. Prepare fresh before each use. | [6] |
Troubleshooting Guide
Issue 1: I've prepared my working solution, but I see a cloudy precipitate or particles.
-
Potential Cause: The solubility limit of this compound has been exceeded in the final aqueous buffer or medium. This can happen if the final DMSO concentration is too low to keep the compound dissolved.[13]
-
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the intended final concentration of this compound does not exceed its known solubility in your specific medium.
-
Optimize Dilution: Prepare a more dilute stock solution in DMSO. This allows you to add a larger volume of the stock to your medium, increasing the final DMSO percentage, which may help solubility.[13] Be mindful of the DMSO tolerance of your cell line (usually <0.5%).
-
Improve Mixing: When preparing the working solution, add the DMSO stock dropwise into the vortexing aqueous medium. This rapid mixing can prevent localized high concentrations that lead to precipitation.[8]
-
Check for Contaminants: Ensure your DMSO is anhydrous and your buffers are correctly prepared and filtered.[8]
-
Issue 2: I'm observing lower-than-expected potency or a loss of activity over the course of my multi-day experiment.
-
Potential Cause: The compound may be degrading in the aqueous culture medium at 37°C or adsorbing to the plasticware.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability test by incubating this compound in your cell-free culture medium at 37°C for the duration of your experiment. Collect samples at various time points (e.g., 0, 24, 48 hours) and analyze the concentration of the intact compound using an analytical method like HPLC-MS.[11]
-
Replenish Compound: If significant degradation is observed, consider partially or fully replacing the medium containing fresh this compound daily or at appropriate intervals.
-
Minimize Adsorption: The compound might be sticking to the surfaces of your plates or tubes. Consider using low-protein-binding plasticware to mitigate this effect.[11] Include control wells without cells to differentiate between degradation and non-specific binding.[11]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile, low-protein-binding pipette tips
-
Target aqueous solution (e.g., PBS, cell culture medium)
-
-
Preparation of 10 mM DMSO Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of powder. For 1 mg of this compound (MW = 406.43 g/mol ), add 246 µL of DMSO to achieve a 10 mM stock solution.[3]
-
Vortex thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[9]
-
Aliquot the stock solution into single-use volumes in tightly sealed vials. Store immediately at -80°C.
-
-
Preparation of 10 µM Working Solution (Example):
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform a 1:1000 dilution. Vigorously vortex your target aqueous solution (e.g., 999 µL of cell culture medium).
-
While it is still vortexing, slowly add 1 µL of the 10 mM DMSO stock solution. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Use the freshly prepared working solution immediately. Do not store.
-
Protocol 2: Assessing the Stability of this compound in Experimental Medium
-
Objective: To determine the rate of degradation of this compound in a specific cell culture medium at 37°C over time.
-
Procedure:
-
Prepare a working solution of this compound in your chosen cell culture medium (e.g., 1 µM) as described in Protocol 1.
-
Dispense aliquots of this solution into sterile, sealed tubes or wells of a culture plate.
-
Place the samples in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove one aliquot for each time point and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Once all samples are collected, analyze them using a suitable quantitative method, such as LC-MS/MS, to determine the concentration of intact this compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percent remaining versus time to visualize the stability profile. This data will inform the need for compound replenishment in long-term experiments.
-
Visualizations
Caption: HIV-1 entry pathway and inhibition by this compound.
Caption: Experimental workflow for preparing solutions.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-378806 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating (S)-BMS-378806: A Comparative Guide to its Antiviral Activity Against Clinical HIV-1 Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of (S)-BMS-378806 against clinical HIV-1 isolates, placed in context with other HIV-1 entry inhibitors. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in antiretroviral research and development.
Mechanism of Action: A Novel Approach to HIV-1 Inhibition
This compound is a small molecule inhibitor that represents a distinct class of antiretroviral agents known as HIV-1 attachment inhibitors.[1][2][3] Its mechanism of action is highly specific, targeting the initial and critical step of the HIV-1 lifecycle: the attachment of the virus to the host cell.
The compound binds directly to the HIV-1 envelope glycoprotein (B1211001) gp120, a protein on the surface of the virus that is essential for entry into host cells.[1][2][3] By binding to a specific pocket on gp120, this compound induces a conformational change that prevents the interaction between gp120 and the primary host cell receptor, CD4.[1][2][3] This blockage of the gp120-CD4 interaction effectively neutralizes the virus before it can establish an infection.
Unlike many other antiretrovirals that target viral enzymes like reverse transcriptase or protease, this compound acts extracellularly to prevent viral entry. This unique mechanism of action makes it a valuable tool against HIV-1 strains that have developed resistance to other drug classes.
References
A Comparative Guide to the Antiviral Efficacy of (S)-BMS-378806 and BMS-488043
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of two closely related small molecule HIV-1 attachment inhibitors: (S)-BMS-378806 and its successor, BMS-488043. Both compounds target the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction with the host cell's CD4 receptor, a critical step in the HIV-1 lifecycle. This document summarizes key experimental data, outlines the methodologies used in these evaluations, and provides visual representations of their mechanism of action and experimental workflows.
Mechanism of Action
This compound and BMS-488043 are potent and selective inhibitors of HIV-1 entry.[1][2] Their mechanism of action involves binding to a pocket on the viral surface glycoprotein gp120.[2][3] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the primary cellular receptor, CD4.[4] By blocking the gp120-CD4 binding, these inhibitors effectively halt the virus from attaching to and entering host T-cells and other CD4+ immune cells.[1][2][5] BMS-488043 was developed as a successor to BMS-378806, exhibiting improved in vitro antiviral activity and a more favorable pharmacokinetic profile.[6][7][8]
Caption: Mechanism of HIV-1 entry inhibition by this compound and BMS-488043.
Quantitative Antiviral Efficacy
The following table summarizes the in vitro antiviral activity of this compound and BMS-488043 against various HIV-1 strains. The data is presented as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit viral replication or gp120-CD4 binding by 50%, respectively.
| Compound | Assay Type | Virus Strain/Isolate | Cell Line | EC50 / IC50 (nM) | Reference |
| This compound | Antiviral (EC50) | HIV-1 (B subtype median) | Culture Assays | 40 | [1][2] |
| Antiviral (EC50) | HIV-1 JRFL | PM1 | 1.5 ± 0.6 | [1] | |
| Antiviral (EC50) | HIV-1 LAI | MT-2 | 2.7 ± 1.6 | [1] | |
| Antiviral (EC50) | HIV-1 NL4-3 | MT-2 | 4 ± 2.3 | [1] | |
| gp120/CD4 Binding (IC50) | HIV-1 JRFL gp120 | ELISA | ≈100 | [1] | |
| gp120 Binding (Ki) | HIV-1 JRFL gp120 | SPA | 24.9 ± 0.8 | [9] | |
| BMS-488043 | Antiviral (EC50) | HIV-1 (Subtype B median) | - | 36.5 | [6] |
| Antiviral (EC50) | HIV-1 (Subtype C median) | - | 61.5 | [6] | |
| gp120/CD4 Binding (IC50) | HIV-1 JRFL gp120 | ELISA | 50 - 100 | [10] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Antiviral Activity Assay (Cell-Based)
This assay quantifies the ability of the compounds to inhibit HIV-1 replication in cell culture.
-
Cell Culture: Target cells (e.g., MT-2, PM1, or peripheral blood mononuclear cells) are cultured under standard conditions.
-
Virus Infection: Cells are infected with a known amount of an HIV-1 laboratory strain or clinical isolate.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound or BMS-488043.
-
Incubation: The treated and infected cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration or reverse transcriptase activity in the cell culture supernatant.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.
gp120-CD4 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) measures the direct inhibitory effect of the compounds on the interaction between gp120 and CD4.
-
Plate Coating: ELISA plates are coated with an antibody that captures the HIV-1 gp120 protein.
-
gp120 Binding: Recombinant gp120 protein is added to the wells and allowed to bind to the capture antibody.
-
Inhibitor and sCD4 Addition: Serial dilutions of the test compound (this compound or BMS-488043) are added to the wells, followed by the addition of soluble CD4 (sCD4).
-
Incubation: The plate is incubated to allow for the binding of sCD4 to gp120.
-
Detection: A labeled antibody that specifically recognizes sCD4 is added, followed by a substrate that produces a detectable signal.
-
Data Analysis: The signal intensity is measured, and the IC50 value is determined by plotting the percentage of inhibition of sCD4 binding against the compound concentration.
Caption: A typical experimental workflow for determining the antiviral efficacy of HIV-1 inhibitors.
Selectivity and Cytotoxicity
An important aspect of any antiviral compound is its selectivity for the virus over the host cell. This compound has been shown to be highly selective for HIV-1 and is inactive against a range of other viruses, including HIV-2 and SIV.[1][2] Furthermore, it exhibits no significant cytotoxicity in various cell types at concentrations well above its effective antiviral concentration (CC50 > 225 µM).[1][2]
Resistance Profile
As with other antiretroviral agents, resistance to these attachment inhibitors can emerge. For this compound, resistance mutations have been mapped to the HIV-1 envelope protein, gp120, specifically in the region of the CD4 binding pocket.[1] Similarly, resistance to BMS-488043 has been associated with mutations in gp120, such as V68A, L116I, S375I/N, and M426L.[5][7]
Conclusion
Both this compound and BMS-488043 are potent inhibitors of HIV-1 attachment, a crucial early step in the viral lifecycle. BMS-488043 represents an advancement over this compound, with reports of improved in vitro potency and better pharmacokinetic properties.[6][7][8] Their specific mechanism of action, targeting the gp120-CD4 interaction, makes them a valuable class of antiretroviral drugs, particularly for treatment-experienced patients or in combination with other antiretroviral agents that target different stages of the HIV-1 replication cycle. The data presented in this guide provides a foundation for researchers to compare and further investigate the potential of these compounds in the development of novel HIV-1 therapies.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Entry Inhibitor in Development [natap.org]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HIV Entry Inhibitors: BMS-378806 vs. T-20 (Enfuvirtide)
A Guide for Researchers in Antiviral Drug Development
This guide provides a detailed comparative analysis of two significant HIV entry inhibitors, BMS-378806 and T-20 (enfuvirtide). While both drugs target the initial stages of the HIV-1 lifecycle, they possess distinct mechanisms of action, pharmacokinetic profiles, and resistance pathways. This document synthesizes key experimental data to offer an objective comparison for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
HIV-1 entry into a host cell is a multi-step process involving the viral envelope glycoproteins gp120 and gp41. BMS-378806 and T-20 interrupt this process at different, sequential stages.
-
BMS-378806 is a small molecule inhibitor that functions as an attachment inhibitor . It binds directly to the viral surface glycoprotein (B1211001) gp120, specifically within a pocket that is critical for interaction with the host cell's CD4 receptor.[1][2] This binding event physically blocks the initial attachment of the virus to the CD4 T-cell, preventing the subsequent conformational changes required for entry.[1][3][4]
-
T-20 (Enfuvirtide) is a 36-amino acid synthetic peptide and the first approved fusion inhibitor .[5][6][7] It acts at a later stage than BMS-378806. After the virus attaches to CD4 and a coreceptor, the gp41 protein undergoes a dramatic conformational change to bring the viral and cellular membranes together. T-20 mimics a region of gp41 known as the second heptad repeat (HR2) and binds to the first heptad repeat (HR1) on gp41.[7][8] This action prevents the formation of the six-helix bundle structure, a critical step for membrane fusion, thereby halting the virus from entering the cell.[6][7]
Comparative Antiviral Potency
The in vitro antiviral activity of these inhibitors is a key performance metric. BMS-378806, as a small molecule, and T-20, as a peptide, show different potency profiles against various HIV-1 isolates.
| Parameter | BMS-378806 | T-20 (Enfuvirtide) |
| Drug Class | Small Molecule Attachment Inhibitor | Peptide Fusion Inhibitor |
| Molecular Target | gp120 | gp41 |
| Median EC50 (Subtype B) | 0.04 µM (40 nM)[1][4] | ~23 nM (in cell-cell fusion assay)[9] |
| Activity Range (EC50) | 0.9 nM to 743 nM against lab strains[1] | Varies by isolate; IC50s for some resistant strains can be >9,000 nM[10] |
| Activity vs. HIV-2 | Inactive[1] | Low activity in vitro[5] |
| Activity vs. SIV | Inactive[1] | Not specified |
Pharmacokinetic Profiles
The route of administration and pharmacokinetic properties represent one of the most significant differences between the two inhibitors, impacting their clinical application.
| Parameter | BMS-378806 | T-20 (Enfuvirtide) |
| Administration | Oral[3] | Subcutaneous Injection[11] |
| Bioavailability | Species-dependent: 19-24% (rats, monkeys), 77% (dogs).[3][12] Predicted human oral bioavailability ~20%.[3][12] | High, ~84.3%[13][14] |
| Plasma Protein Binding | Low to moderate (44-73%)[3][12] | High (~92%)[13][15] |
| Elimination Half-life | Short (0.3-1.2 h after IV in animals)[3] | ~3.8 hours[13][14] |
| Metabolism | Oxidative metabolism via CYP1A2, 2D6, and 3A4.[3][12] | Catabolism to amino acid residues; minimal interaction with CYP450 enzymes. |
| CNS Penetration | Low[3] | Limited[14] |
Resistance Profiles
The emergence of drug resistance is a critical challenge in antiretroviral therapy. Resistance to BMS-378806 and T-20 is associated with distinct mutations in their respective target proteins.
| Feature | BMS-378806 | T-20 (Enfuvirtide) |
| Resistance Locus | HIV-1 envelope gp120[1] | HIV-1 envelope gp41 (HR1 region)[8][14] |
| Key Mutations | M426L, M475I (within the CD4 binding pocket)[1] | G36D/S, V38A/M/E, Q40H, N42T, N43D (amino acids 36-45)[6][14][16] |
| Cross-Resistance | Effective against strains resistant to reverse transcriptase, protease, and fusion inhibitors.[4] | No cross-resistance with NRTIs, NNRTIs, PIs, or attachment inhibitors.[14] |
| Primary Resistance | Higher predicted genotypic resistance in non-B subtypes compared to subtype B.[17] | Primary resistance has been documented but is considered rare.[18] |
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental methodologies.
gp120/CD4 ELISA Binding Assay (for BMS-378806)
This assay quantifies the ability of an inhibitor to block the interaction between gp120 and CD4.
-
Plate Coating: ELISA plates are coated with an antibody specific to the C-terminus of gp120.
-
gp120 Binding: Recombinant gp120 protein is added to the wells and incubated to allow binding to the coated antibody.
-
Inhibitor and CD4 Incubation: A mixture of soluble CD4 (sCD4) and varying concentrations of BMS-378806 is added to the wells. The inhibitor competes with sCD4 for binding to gp120.
-
Detection: The amount of bound sCD4 is quantified using a labeled secondary antibody that recognizes sCD4, followed by the addition of a substrate to produce a colorimetric or chemiluminescent signal.
-
Analysis: The signal intensity is measured, and the IC50 value (the concentration of inhibitor required to block 50% of sCD4 binding) is calculated.[1]
Cell-Based Antiviral Activity Assay
This method assesses the ability of a compound to inhibit HIV-1 replication in a cell culture system.
-
Cell Plating: Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells or peripheral blood mononuclear cells) are plated in multi-well plates.
-
Compound Addition: The cells are pre-incubated with serial dilutions of the inhibitor (BMS-378806 or T-20).
-
Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral entry and replication.
-
Quantification of Replication: Viral replication is measured by quantifying a reporter gene (e.g., luciferase or β-galactosidase) integrated into the virus, or by measuring the amount of a viral protein like p24 antigen in the cell supernatant using an ELISA.
-
Analysis: The EC50 value (the effective concentration that inhibits 50% of viral replication) is determined from the dose-response curve.
Clinical Development and Application
-
T-20 (Enfuvirtide) was approved by the U.S. FDA in 2003.[5] It is indicated for treatment-experienced patients with ongoing HIV-1 replication despite antiretroviral therapy.[11][19] Its use is often limited by the need for twice-daily subcutaneous injections, which can cause significant injection-site reactions, and its high cost.[8][20] Clinical trials (TORO 1 and TORO 2) demonstrated that adding enfuvirtide (B549319) to an optimized background regimen resulted in a significantly greater reduction in viral load and increase in CD4+ cell counts compared to the optimized regimen alone in heavily pretreated patients.[8][20]
-
BMS-378806 was identified as a promising lead compound and a prototype for a new class of HIV attachment inhibitors.[3] It demonstrated favorable preclinical traits, including good oral bioavailability in animal models and potent antiviral activity.[1] While BMS-378806 itself did not proceed to late-stage clinical use, it paved the way for the development of next-generation attachment inhibitors, such as Fostemsavir (a prodrug of Temsavir, BMS-626529), which has since been approved for clinical use.
Conclusion
BMS-378806 and T-20 (Enfuvirtide) represent two distinct and pioneering approaches to inhibiting HIV-1 entry.
-
BMS-378806 established the viability of using a small, orally bioavailable molecule to block the initial gp120-CD4 attachment, a critical first step in infection. Its main advantages lie in its oral administration and novel mechanism, though its own development was superseded by improved analogues.
-
T-20 (Enfuvirtide) provided a crucial therapeutic option for patients with extensive drug resistance by successfully targeting the gp41 fusion process. However, its utility is constrained by its peptide nature, requiring subcutaneous injection and leading to common injection-site reactions.
The comparative analysis of these two inhibitors underscores the evolution of HIV entry inhibitor research, highlighting the trade-offs between molecular size, route of administration, and specific viral targets. The lessons learned from both compounds continue to inform the design of next-generation antiretrovirals aimed at blocking the entry pathway.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Entry Inhibitor in Development [natap.org]
- 5. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 6. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-20 (enfuvirtide, Fuzeon) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 12. ovid.com [ovid.com]
- 13. Pharmacokinetics, pharmacodynamics and drug interaction potential of enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enfuvirtide | Johns Hopkins HIV Guide [hopkinsguides.com]
- 15. Mechanism-Based Model of the Pharmacokinetics of Enfuvirtide, an HIV Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Predicted genotypic resistance to the novel entry inhibitor, BMS-378806, among HIV-1 isolates of subtypes A to G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Primary resistance to enfuvirtide (T20) in recently HIV-1 infected, antiretroviral-naive patients from the ANRS Aquitaine Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the BMS-378806 binding pocket on gp120 using site-directed mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data validating the binding pocket of the HIV-1 entry inhibitor, BMS-378806, on the viral envelope glycoprotein (B1211001) gp120. We delve into the use of site-directed mutagenesis to pinpoint key residues involved in this interaction and compare the binding and efficacy of BMS-378806 with alternative compounds targeting the same or adjacent sites. Detailed experimental protocols and visual workflows are provided to support the replication and extension of these findings.
Introduction to BMS-378806 and its Mechanism of Action
BMS-378806 is a small molecule inhibitor that potently blocks HIV-1 entry into host cells.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket on the gp120 subunit of the viral envelope spike, thereby preventing the interaction between gp120 and the host cell's CD4 receptor.[1][3] This inhibition of the initial attachment step is crucial for preventing the conformational changes in gp120 necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and eventual membrane fusion.[4][5] The binding site is located adjacent to the CD4-binding site, nestled between the β20-β21 loop and the α1 helix.[4]
Site-directed mutagenesis has been a pivotal tool in elucidating the precise location and nature of the BMS-378806 binding pocket. By systematically altering amino acid residues within gp120 and observing the resultant changes in drug susceptibility, researchers have successfully mapped the key interaction points.[1]
Comparative Analysis of gp120 Binders
The development of HIV-1 entry inhibitors has led to several compounds that, like BMS-378806, target the gp120-CD4 interaction. This section compares the binding affinities and antiviral activities of BMS-378806 with its analogs and other compounds targeting the "Phe-43 cavity," a critical pocket for CD4 binding.
Quantitative Data Summary
The following table summarizes the binding affinities (Kd, Ki) and half-maximal effective or inhibitory concentrations (EC50, IC50) for BMS-378806 and selected alternative compounds. This data highlights the potency and specificity of these inhibitors for gp120.
| Compound | Target | Assay Type | Value (nM) | HIV-1 Strain(s) | Reference(s) |
| BMS-378806 | gp120 | Kd (SPA) | 21.1 ± 1.9 | JRFL | [6] |
| gp120 | Ki (SPA) | 24.9 ± 0.8 | JRFL | [6] | |
| gp120-CD4 Binding | IC50 (ELISA) | ~100 | JRFL | [1] | |
| Viral Replication | EC50 | 0.9 - 743 (median 12) | Various Lab Strains | ||
| BMS-626529 | gp120 | Kd | 0.83 ± 0.08 | JRFL | [4] |
| Viral Replication | EC50 | <10 (for most isolates) | Various Clinical Isolates | [4] | |
| NBD-556 | gp120 | Binding Affinity | ~3,000 - 5,000 | [7] | |
| Viral Entry | IC50 | 58,500 - >100,000 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Site-Directed Mutagenesis of gp120
This protocol outlines the generation of specific mutations in the gp120-encoding region of an expression vector to assess the impact of individual amino acid residues on inhibitor binding.
Materials:
-
pSVIIIenv plasmid containing the full-length HIV-1 env gene
-
QuikChange II XL Site-Directed Mutagenesis Kit (or similar)
-
Custom mutagenic primers
-
DH5α competent E. coli
-
Plasmid purification kit
-
DNA sequencing reagents and services
Procedure:
-
Primer Design: Design forward and reverse mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.
-
PCR Amplification:
-
Set up the PCR reaction with PfuUltra HF DNA polymerase, the template plasmid, and the mutagenic primers.
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion: Digest the parental, methylated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
gp120-CD4 Binding Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of an inhibitor to block the binding of soluble gp120 to immobilized CD4.
Materials:
-
96-well ELISA plates
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
BMS-378806 or other inhibitors
-
Anti-gp120 monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with sCD4 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
-
Inhibitor and gp120 Incubation:
-
Add serial dilutions of the inhibitor (e.g., BMS-378806) to the wells.
-
Add a constant concentration of gp120 to all wells (except blanks).
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound gp120 and inhibitor.
-
Add an anti-gp120 primary antibody, followed by an HRP-conjugated secondary antibody, with washing steps in between.
-
-
Signal Development and Measurement: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The IC50 value is calculated as the concentration of inhibitor that reduces gp120 binding by 50%.
HIV-1 Entry (Pseudovirus) Assay
This assay measures the ability of an inhibitor to block viral entry into target cells using single-cycle replication-defective pseudoviruses.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
Expression plasmid for the desired HIV-1 Env (wild-type or mutant)
-
Luciferase reporter gene plasmid
-
Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4, with a luciferase reporter)
-
BMS-378806 or other inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the packaging plasmid, the Env expression plasmid, and the luciferase reporter plasmid to produce pseudoviruses.
-
Infection:
-
Seed target cells in a 96-well plate.
-
Pre-incubate the pseudovirus with serial dilutions of the inhibitor for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the target cells and incubate for 48 hours.
-
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer. The EC50 value is the inhibitor concentration that reduces viral entry (luciferase activity) by 50%.
Visualizing the Experimental Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.
Caption: Experimental workflow for validating the BMS-378806 binding pocket.
Caption: Logical relationship between site-directed mutagenesis and binding affinity.
Conclusion
The validation of the BMS-378806 binding pocket on gp120 through site-directed mutagenesis provides a clear example of structure-guided drug development. The experimental data consistently demonstrates that specific amino acid residues within a hydrophobic pocket near the CD4 binding site are crucial for the binding and antiviral activity of BMS-378806 and its analogs. This knowledge not only confirms the mechanism of action of this class of inhibitors but also provides a roadmap for the design of next-generation HIV-1 entry inhibitors with improved potency and a broader spectrum of activity against diverse viral strains. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working to combat HIV-1.
References
- 1. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Resistance Between BMS-378806 and Other HIV Entry Inhibitors
This guide provides a comprehensive analysis of cross-resistance profiles between the HIV-1 attachment inhibitor BMS-378806 and other entry inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in antiretroviral research. The information is based on in vitro experimental data, detailing the molecular basis for observed resistance patterns and the methodologies used to assess them.
Mechanism of Action of HIV Entry Inhibitors
HIV-1 entry into a host cell is a sequential process involving the viral envelope glycoprotein (B1211001) (Env), composed of gp120 and gp41, and host cell receptors. This process is a key target for a class of antiretrovirals known as entry inhibitors. These inhibitors are categorized based on the specific step they block.
-
Attachment Inhibitors (e.g., BMS-378806, Fostemsavir): These molecules bind directly to the gp120 subunit, preventing the initial attachment of the virus to the CD4 receptor on the host cell.[1][2][3] BMS-378806, a small molecule, binds to a hydrophobic pocket on gp120 adjacent to the CD4 binding site.[4] This binding stabilizes a conformation of Env that is incompatible with CD4 engagement, thereby blocking the first step of viral entry.[4][5]
-
Post-Attachment Inhibitors (e.g., Ibalizumab): These agents, typically monoclonal antibodies, bind to the CD4 receptor. They do not block gp120 attachment but prevent the subsequent conformational changes required for co-receptor binding.[6]
-
Co-receptor Antagonists (e.g., Maraviroc (B1676071), Cenicriviroc): These drugs bind to the host cell's co-receptors, either CCR5 or CXCR4, preventing the gp120-co-receptor interaction that follows CD4 binding.[7][8][9]
-
Fusion Inhibitors (e.g., Enfuvirtide): This class of inhibitors targets the gp41 subunit, preventing the conformational changes that lead to the fusion of the viral and cellular membranes.[7][10][11]
The distinct targets and mechanisms of these inhibitor classes are fundamental to understanding their cross-resistance profiles.
BMS-378806 Resistance Profile
Resistance to BMS-378806 arises from specific mutations within the viral env gene, which encodes the gp120 protein. These mutations alter the drug's binding site, reducing its inhibitory activity. In vitro selection studies and analyses of clinical isolates have identified several key amino acid substitutions associated with resistance.
Table 1: Key Amino Acid Substitutions Conferring Resistance to BMS-378806
| Mutation | Location in gp120 | Description | References |
|---|---|---|---|
| M426L | CD4 Binding Pocket | One of the primary resistance mutations identified in vitro. It significantly reduces susceptibility to BMS-378806. | [1][3][12] |
| M475I | CD4 Binding Pocket | Frequently co-occurs with M426L and contributes to high-level resistance. | [1][3][13] |
| S375M/N/H | Phe-43 Cavity | Changes in this residue, which lines the "phenylalanine 43 cavity," confer resistance. | [13][14] |
| T257M | Phe-43 Cavity | Alteration of this residue is associated with reduced sensitivity to BMS-806 (BMS-378806). | [13] |
| W112R | Phe-43 Cavity | A mutation in this region that impacts inhibitor sensitivity. | [13] |
| M434I | Phe-43 Cavity | Another mutation within the Phe-43 cavity region linked to resistance. |[13][14] |
These mutations cluster in and around the binding site for BMS-378806, which is a conserved pocket on gp120 critical for CD4 interaction.[1][13][15]
Cross-Resistance Analysis
A critical question in antiretroviral therapy is whether resistance to one drug confers resistance to others. Due to their distinct mechanisms of action, there is generally a lack of cross-resistance between BMS-378806 and other classes of HIV entry inhibitors.
BMS-378806 vs. Other Attachment Inhibitors
Cross-resistance is most likely to occur with drugs that have similar mechanisms and binding sites. BMS-488043, a close analog of BMS-378806, shows significant cross-resistance; mutations like M426L that confer resistance to BMS-378806 also reduce the susceptibility to BMS-488043.[12] However, newer attachment inhibitors such as Fostemsavir (prodrug of Temsavir/BMS-626529) have shown activity against HIV-1 strains resistant to other entry inhibitors, suggesting that cross-resistance is not absolute even within this class.[16] Temsavir binds to a similar pocket but has demonstrated a higher barrier to resistance.[5]
BMS-378806 vs. Other Classes of Entry Inhibitors
In vitro studies consistently show a lack of cross-resistance between BMS-378806 and inhibitors that target different stages of the HIV entry process.[7][13][14]
-
Fusion Inhibitors (Enfuvirtide): Resistance to enfuvirtide is mediated by mutations in the HR1 region of gp41.[10][11] Since BMS-378806 targets gp120, their resistance pathways are independent, and no cross-resistance is expected or observed.[7][13]
-
Co-receptor Antagonists (Maraviroc): Resistance to CCR5 antagonists like maraviroc typically involves a shift in co-receptor usage from CCR5 to CXCR4 (tropism switch) or mutations that allow the virus to use the inhibitor-bound form of CCR5.[7][17] These mechanisms are unrelated to the gp120-CD4 interaction targeted by BMS-378806, resulting in a lack of cross-resistance.[13]
-
Post-Attachment Inhibitors (Ibalizumab): Ibalizumab targets the host CD4 receptor.[6] Viral resistance mechanisms would need to bypass this blockade, which is distinct from altering the BMS-378806 binding site on gp120. Therefore, cross-resistance is not observed.[14]
Table 2: Summary of Cross-Resistance Between BMS-378806 and Other HIV Entry Inhibitors
| Inhibitor Class | Example Drug(s) | Target | Resistance Mechanism | Cross-Resistance with BMS-378806 | References |
|---|---|---|---|---|---|
| Attachment Inhibitor | BMS-488043 | gp120 (CD4 binding) | Mutations in gp120 (e.g., M426L) | Yes (with close analogs) | [12] |
| Attachment Inhibitor | Fostemsavir | gp120 (CD4 binding) | Mutations in gp120 | Limited/No (Improved potency and resistance barrier) | [5][16] |
| Fusion Inhibitor | Enfuvirtide | gp41 (HR1 domain) | Mutations in gp41 | No | [7][13] |
| Co-receptor Antagonist | Maraviroc | CCR5 | Co-receptor tropism switch (to CXCR4) or use of inhibitor-bound CCR5 | No | [13][14] |
| Post-Attachment Inhibitor | Ibalizumab | Host CD4 Receptor | Bypassing CD4 blockade | No |[14] |
Experimental Protocols
The evaluation of antiviral activity and cross-resistance relies on standardized in vitro assays. The following are summaries of key experimental methodologies.
Phenotypic Susceptibility Assay (Single-Cycle Infectivity Assay)
This assay quantifies how effectively a drug inhibits viral entry and replication in a controlled setting. It is the gold standard for determining drug susceptibility.
Objective: To measure the concentration of an inhibitor required to reduce viral infection by 50% (EC₅₀ or IC₅₀).
Methodology:
-
Virus Production: Recombinant HIV-1 stocks are generated by co-transfecting HEK293T cells with an Env-deficient proviral vector (containing a reporter gene like luciferase or GFP) and a separate plasmid expressing the desired HIV-1 Env glycoprotein (either wild-type or mutant).
-
Target Cell Preparation: Target cells (e.g., Cf2Th-CD4/CCR5 or TZM-bl) that express CD4 and the appropriate co-receptors (CCR5 or CXCR4) are seeded in 96-well plates.
-
Inhibitor Preparation: The entry inhibitor (e.g., BMS-378806) is serially diluted to create a range of concentrations.
-
Infection: The prepared virus stock is incubated with the various concentrations of the inhibitor before being added to the target cells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Data Acquisition: The level of infection is quantified by measuring the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Analysis: The data is normalized to a no-drug control. The EC₅₀ value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. Cross-resistance is reported as the fold-change in EC₅₀ of the mutant virus compared to the wild-type virus.[15]
gp120-CD4 Binding Assay (ELISA)
This biochemical assay directly measures the ability of an inhibitor to block the interaction between gp120 and CD4.
Objective: To determine the concentration of an inhibitor required to block 50% of the gp120-CD4 binding (IC₅₀).
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with recombinant soluble CD4 (sCD4).
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Inhibitor Incubation: Recombinant gp120 protein is pre-incubated with serial dilutions of the inhibitor (e.g., BMS-378806).
-
Binding Reaction: The gp120-inhibitor mixture is added to the sCD4-coated wells and incubated to allow binding.
-
Detection: The amount of bound gp120 is detected using an anti-gp120 antibody conjugated to an enzyme (like horseradish peroxidase), followed by the addition of a substrate that produces a colorimetric signal.
-
Analysis: The signal is read using a plate reader. The IC₅₀ is calculated from the dose-response curve.[1][18]
Conclusion
The HIV-1 attachment inhibitor BMS-378806 demonstrates a specific mechanism of action by binding to gp120 and preventing its interaction with the CD4 receptor.[1] Resistance is conferred by a well-defined set of mutations within the gp120 binding pocket.[13] Extensive in vitro data confirms a significant lack of cross-resistance between BMS-378806 and other classes of entry inhibitors, including fusion inhibitors, co-receptor antagonists, and post-attachment inhibitors.[7][13][14] This is attributed to their distinct molecular targets and divergent resistance pathways. While cross-resistance can be high with structurally similar analogs, newer attachment inhibitors have been developed with improved resistance profiles.[12][16] This understanding is crucial for the strategic development and sequencing of antiretroviral therapies, particularly for treatment-experienced patients with multidrug-resistant HIV-1.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Entry Inhibitor in Development [natap.org]
- 4. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of HIV-1 Entry Inhibition: BMS-378806 vs. CD4-Mimetic Peptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms and performance of two distinct classes of HIV-1 entry inhibitors: the small molecule BMS-378806 and CD4-mimetic peptides. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their therapeutic potential.
The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor. Both BMS-378806 and CD4-mimetic peptides are designed to disrupt this crucial interaction, albeit through different molecular approaches.
Mechanism of Action: A Tale of Two Inhibitors
BMS-378806 is a small-molecule inhibitor that directly binds to a hydrophobic pocket on the gp120 subunit of the viral envelope spike.[1] This binding event stabilizes the pre-fusion, or "State-1," conformation of the gp120/gp41 complex.[1] By locking the complex in this state, BMS-378806 prevents the conformational changes that are necessary for gp120 to engage with the CD4 receptor, thereby inhibiting viral attachment and subsequent entry into the host cell.[2][3]
In contrast, CD4-mimetic peptides are, as their name suggests, peptides designed to mimic the gp120-binding region of the CD4 receptor. These peptides competitively inhibit the binding of the native CD4 receptor to gp120. Some CD4-mimetic compounds can also induce conformational changes in gp120 similar to those triggered by CD4 binding, which can lead to a transiently activated but ultimately non-fusogenic state of the envelope glycoprotein. This premature activation can render the virus incapable of successful entry.[4]
dot
Caption: Comparative mechanisms of BMS-378806 and CD4-mimetic peptides in HIV-1 entry inhibition.
Comparative Performance Data
The efficacy of these inhibitors can be quantified through various in vitro assays, including measurements of their binding affinity to gp120 and their ability to inhibit viral replication in cell culture.
| Inhibitor Class | Example Compound | Target | Binding Affinity (Kd) | Antiviral Activity (EC50/IC50) |
| Small Molecule | BMS-378806 | gp120 | ~21 nM[5][6] | 0.85-26.5 nM (virus-dependent)[7] |
| Peptide | CD4M33 | gp120 | Not explicitly found, but potent | In the nanomolar range[8] |
| Small Molecule CD4-Mimetic | JRC-II-191 | gp120 | Not explicitly found, but potent | In the nanomolar range[4] |
| Natural Ligand | Soluble CD4 (sCD4) | gp120 | ~28 nM[5][6] | N/A |
Experimental Protocols
gp120-CD4 Binding ELISA
This assay is used to determine the ability of a compound to inhibit the interaction between gp120 and the CD4 receptor.
Methodology:
-
Coating: High-binding 96-well plates are coated with a recombinant gp120 protein and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound gp120.
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Serial dilutions of the test compound (BMS-378806 or CD4-mimetic peptide) are added to the wells and incubated for 1 hour at room temperature.
-
sCD4 Addition: A constant concentration of soluble CD4 (sCD4) is added to the wells and incubated for 1-2 hours at room temperature.
-
Detection: The amount of bound sCD4 is detected using a primary antibody against CD4, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is then added to produce a colorimetric signal, which is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce sCD4 binding by 50%, is calculated from the dose-response curve.
dot
Caption: Workflow for a gp120-CD4 binding ELISA.
HIV-1 Neutralization Assay
This cell-based assay measures the ability of a compound to inhibit HIV-1 infection of target cells.
Methodology:
-
Cell Seeding: Target cells that express CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells) are seeded in 96-well plates and incubated overnight.
-
Virus and Inhibitor Preparation: A known amount of HIV-1 virus stock is pre-incubated with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: The virus-inhibitor mixture is added to the target cells and incubated for 48 hours at 37°C.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of a reporter gene (e.g., luciferase or β-galactosidase), which is expressed upon viral entry and replication, is measured.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that reduces viral infection by 50%, is determined from the dose-response curve.
dot
Caption: Workflow for an HIV-1 neutralization assay.
Summary and Conclusion
Both BMS-378806 and CD4-mimetic peptides represent viable strategies for inhibiting HIV-1 entry by targeting the critical gp120-CD4 interaction. BMS-378806 acts as an allosteric inhibitor, stabilizing a non-functional conformation of gp120, while CD4-mimetic peptides act as competitive inhibitors. The choice between these two classes of inhibitors for therapeutic development will depend on a variety of factors, including their pharmacokinetic properties, potential for resistance development, and overall safety profiles. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel HIV-1 entry inhibitors.
References
- 1. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble CD4 and CD4-Mimetic Compounds Inhibit HIV-1 Infection by Induction of a Short-Lived Activated State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New Entry Inhibitor in Development [natap.org]
Specificity of (S)-BMS-378806: A Comparative Analysis Against HIV-1, HIV-2, and SIV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral specificity of (S)-BMS-378806, an HIV-1 attachment inhibitor, against Human Immunodeficiency Virus type 1 (HIV-1), Human Immunodeficiency Virus type 2 (HIV-2), and Simian Immunodeficiency Virus (SIV). The information presented herein is supported by experimental data to aid researchers in evaluating its potential for further investigation and development.
This compound is a small molecule inhibitor that potently blocks the entry of HIV-1 into host cells.[1] Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing the initial interaction between the virus and the cellular CD4 receptor.[1][2] This targeted action results in a high degree of specificity for HIV-1, with markedly reduced or no activity against related retroviruses such as HIV-2 and SIV.
Comparative Antiviral Activity
The following tables summarize the quantitative data on the antiviral potency and cytotoxicity of this compound and other selected HIV-1 attachment inhibitors.
Table 1: In Vitro Antiviral Activity of this compound Against Various HIV-1 Strains
| HIV-1 Strain | Tropism | EC50 (nM) |
| LAI | T-cell line-adapted (X4) | 2.68 ± 1.64 |
| SF-2 | T-cell line-adapted (X4) | 26.5 ± 3.5 |
| NL4-3 | T-cell line-adapted (X4) | 2.94 ± 2.01 |
| Bal | Macrophage-tropic (R5) | 15.5 ± 6.8 |
| SF-162 | Macrophage-tropic (R5) | 3.46 ± 0.81 |
| JRFL | Macrophage-tropic (R5) | 1.47 ± 0.63 |
| TLAV | Dual-tropic (R5/X4) | 0.85 ± 0.13 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Comparative Specificity of HIV-1 Attachment Inhibitors
| Compound | Target Virus | EC50 / IC50 | Cytotoxicity (CC50) |
| This compound | HIV-1 | Median EC50 of 40 nM for clinical isolates [2] | >225 µM [2] |
| HIV-2 | Inactive (at 10 to >300 µM) [2] | ||
| SIV | Inactive (at 10 to >300 µM) [2] | ||
| Temsavir (BMS-626529) | HIV-1 | EC50 values ranging from 0.09 to 5.9 µM [3] | 100 to >200 µM [3] |
| HIV-2 | EC50 >200 µM [3] | ||
| SIV | EC50 >200 µM [3] | ||
| Ibalizumab | HIV-1 | Potent inhibitor[4] | Not applicable (monoclonal antibody) |
| HIV-2 | Median IC50 of 0.027 µg/mL [5] |
Temsavir is the active form of the prodrug Fostemsavir and is a derivative of this compound.[6] Ibalizumab is a monoclonal antibody that binds to the CD4 receptor, representing a different class of entry inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Protocol 1: Pseudovirus Neutralization Assay
This assay is used to determine the concentration of an inhibitor required to reduce viral entry by 50% (EC50).
Materials:
-
HEK293T cells
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) carrying a luciferase reporter gene
-
Transfection reagent (e.g., FuGENE 6)
-
Target cells (e.g., TZM-bl)
-
96-well plates
-
Luminometer
-
This compound and other test compounds
Procedure:
-
Pseudovirus Production:
-
Seed HEK293T cells in T-75 flasks and grow to 50-80% confluency.
-
Co-transfect the cells with the Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses and filter through a 0.45 µm filter.
-
-
Neutralization Assay:
-
Seed TZM-bl target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Mix the diluted compounds with a standardized amount of pseudovirus and incubate for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis:
Protocol 2: Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope with cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., 293FT cells)
-
Target cells (e.g., NP-2/CD4/CCR5 or NP-2/CD4/CXCR4) engineered to express a reporter gene upon fusion (e.g., GFP)
-
Plasmids encoding the HIV-1 envelope and a reporter system (e.g., split-GFP)
-
Transfection reagent
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Transfect effector cells with the HIV-1 envelope expressing plasmid.
-
Prepare target cells expressing CD4 and the appropriate co-receptor, along with one part of a reporter system.
-
-
Co-culture and Inhibition:
-
Seed the target cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the target cells.
-
Add the transfected effector cells to the wells.
-
Incubate the co-culture for a defined period (e.g., 24-48 hours) to allow for cell fusion.
-
-
Data Analysis:
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the HIV-1 entry pathway and a typical experimental workflow for screening antiviral compounds.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: General workflow for high-throughput screening of antiviral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Conformational Landscape: A Comparative Guide to HIV-1 Env States Induced by BMS-378806 and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the conformational states of the HIV-1 envelope glycoprotein (B1211001) (Env) induced by the entry inhibitor BMS-378806 and its analogs. Supported by experimental data, this document delves into the mechanism of action of these small molecules, their quantitative effects, and the methodologies used to characterize them.
The HIV-1 envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits, is the primary target for neutralizing antibodies and the mediator of viral entry into host cells. The entry process is a complex series of events initiated by the binding of gp120 to the host cell receptor, CD4. This binding triggers a cascade of conformational changes in Env, transitioning it from a "closed" pre-triggered state (State 1) to more "open" intermediate states (State 2) and a final CD4-bound "open" state (State 3), which is competent for co-receptor binding and subsequent membrane fusion.[1][2]
BMS-378806 and its analogs are a class of small-molecule HIV-1 entry inhibitors that potently block this process.[3][4] They function by binding to a hydrophobic pocket within the gp120 subunit, in close proximity to the CD4 binding site.[3][5] This interaction stabilizes the pre-triggered, closed conformation (State 1) of the Env trimer, thereby preventing the conformational rearrangements necessary for CD4 receptor engagement and subsequent steps in viral entry.[3][6][7] This guide provides a comparative overview of the effects of BMS-378806 and its analogs on Env conformation, supported by quantitative data from various experimental assays.
Quantitative Comparison of BMS-378806 and Analog Activities
The following table summarizes the inhibitory and binding activities of BMS-378806 and its analogs from various studies. These data highlight the potency of these compounds in preventing viral entry and their affinity for the gp120 glycoprotein.
| Compound | Assay Type | Virus Strain / Protein | Cell Line | EC50 / IC50 / Kd | Reference |
| BMS-378806 | Antiviral Activity (p24) | R5, X4, R5/X4 clinical isolates (subtype B) | Culture assays | median EC50 of 0.04 µM | [4][8] |
| BMS-378806 | Cell-Cell Fusion Inhibition | HIV-1 LAI, NL4-3, JRFL Env | Effector/Target Cells | EC50 of 2.3, 2.7, 4.2 nM | [8] |
| BMS-378806 | gp120-CD4 Binding Inhibition | gp120 (monomeric) | ELISA | IC50 = 100 nM | [9] |
| BMS-378806 | Direct Binding to gp120 | [3H]BMS-378806 to gp120 JRFL | Scintillation Proximity Assay | Kd of 21.1 ± 1.9 nM | [10] |
| BMS-488043 | Antiviral Activity | HIV-1 LAI, JRFL | - | EC50 of ~3 nM | [11] |
| BMS-488043 | gp120-sCD4 Binding Inhibition | gp120 JRFL | ELISA | IC50 of 50 to 100 nM | [11] |
| Analog-6 | Molecular Docking (Binding Affinity) | gp120 | In silico | Etotal = -102.67 (compared to -98.3 for BMS-378806) | [12] |
Mechanism of Action: Stabilizing the Pre-triggered State
The primary mechanism by which BMS-378806 and its analogs inhibit HIV-1 entry is by locking the Env trimer in its ground state, or State 1 conformation.[3][6][7] This stabilization has several key consequences:
-
Inhibition of CD4-induced Conformational Changes: By binding to gp120, these compounds prevent the structural rearrangements that are normally triggered by CD4 binding.[3][13] This blockage inhibits the exposure of the co-receptor binding site and the subsequent fusion-promoting changes in gp41.[3]
-
Enhanced Trimer Stability: BMS-378806 has been shown to strengthen the otherwise labile, noncovalent interaction between the gp120 and gp41 subunits within the Env trimer.[3][6][7]
-
Modulation of Antibody Recognition: The stabilization of the State 1 conformation enhances or maintains the binding of most broadly neutralizing antibodies (bNAbs) that target this native state, while decreasing the binding of poorly neutralizing antibodies that often recognize more open or disordered conformations of Env.[3][6][7]
This mechanism of action is visually represented in the following diagram:
References
- 1. journals.asm.org [journals.asm.org]
- 2. Conformations of membrane human immunodeficiency virus (HIV-1) envelope glycoproteins solubilized in Amphipol A18 lipid-nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Entry Inhibitor in Development [natap.org]
- 5. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. The Conformational States of the HIV-1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (S)-BMS-378806 and Fostemsavir (BMS-626529) in HIV-1 Treatment
This guide provides a detailed comparison of the efficacy of two HIV-1 attachment inhibitors: (S)-BMS-378806 and fostemsavir (B1673582) (the prodrug of BMS-626529, also known as temsavir). Developed to target the initial stages of viral entry, both compounds act on the gp120 envelope glycoprotein (B1211001). However, their developmental paths and ultimate clinical profiles have diverged significantly. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Executive Summary
This compound was an early-stage investigational HIV-1 attachment inhibitor that showed promising in vitro activity but was ultimately discontinued (B1498344) after Phase I trials due to challenges in achieving targeted plasma concentrations.[1] Fostemsavir, a prodrug of the active moiety temsavir (B1684575) (BMS-626529), emerged as a more potent successor with a favorable pharmacokinetic profile. It has successfully completed extensive clinical trials and is now an approved antiretroviral therapy for heavily treatment-experienced adults with multidrug-resistant HIV-1.[2][3] This guide will delineate the preclinical potency, clinical efficacy, and resistance profiles of both compounds to provide a clear comparative perspective.
Mechanism of Action
Both this compound and fostemsavir share a primary mechanism of action. They are HIV-1 attachment inhibitors that bind directly to the viral envelope glycoprotein gp120.[4][5][6] This binding event prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral lifecycle.[7][8] By blocking this attachment, these drugs effectively inhibit viral entry into host immune cells.[4][9] Fostemsavir's active form, temsavir, locks the gp120 protein in a closed state, preventing the conformational changes required for binding to the CD4 receptor.[4]
Preclinical Efficacy: A Head-to-Head Look
In vitro studies demonstrated that both compounds possess potent antiviral activity against a range of HIV-1 strains. However, comparative data reveals that BMS-626529 (temsavir) is significantly more potent and has a broader spectrum of activity than its predecessor, this compound.
In Vitro Antiviral Activity
| Compound | HIV-1 Strains | EC50 Range | Median EC50 | Reference |
| This compound | 11 Laboratory Strains | 0.9 - 743 nM | 12 nM | [10] |
| 53 Subtype B Isolates | <0.1 µM (for 62%) | 0.04 µM (40 nM) | [10] | |
| Fostemsavir (BMS-626529) | Laboratory Strains | 0.4 - 57.6 nM | - | [11] |
| Vast majority of viral isolates | <10 nM | - | [12][13] |
Key Observations:
-
This compound showed variable potency, with some strains like HIV-1MN being poorly inhibited (EC50 = 743 nM).[10]
-
BMS-626529 demonstrated more consistent and potent activity, with EC50 values often in the low nanomolar or even picomolar range for susceptible viruses.[12][13]
-
A direct comparison against the BG505 pseudovirus showed BMS-626529 to be substantially more potent (IC50 of 14 nM) than this compound (IC50 of 1190 nM).[14]
Binding Affinity
The enhanced potency of BMS-626529 is partly attributed to its superior binding affinity for gp120 and a significantly longer dissociative half-life compared to related compounds.
| Compound | Kd for gp120 | Dissociative Half-life from gp120 | Reference |
| BMS-488043 (Analogue of BMS-378806) | 19 ± 1 nM | 43 ± 2 min | [11] |
| Fostemsavir (BMS-626529) | 0.83 ± 0.08 nM | 458 ± 67 min | [11] |
Clinical Efficacy and Development
The clinical development trajectories of these two molecules are the most telling point of comparison.
This compound
Development of this compound was halted after Phase I studies. While generally well-tolerated, the compound failed to achieve plasma concentrations that were deemed sufficient for efficacy studies, preventing its advancement into later-stage clinical trials.[1]
Fostemsavir (BMS-626529)
Fostemsavir has undergone extensive clinical evaluation, culminating in its approval for use in heavily treatment-experienced patients. The pivotal Phase III BRIGHTE study provides robust data on its long-term efficacy and safety.
BRIGHTE Study (Phase III) - Randomized Cohort Results
| Timepoint | Virologic Suppression (HIV-1 RNA <40 c/mL) | Mean CD4+ T-cell Count Change from Baseline | Reference |
| Week 24 | 53% | +100 to +138 cells/µL (from a similar Ph IIb study) | [15][16] |
| Week 48 | 54% | +142 cells/µL (from a similar Ph IIb study) | [15][17] |
| Week 96 | 60% | +205 cells/µL | [18][19][20] |
| Week 240 | 45%* | +296 cells/mm³ | [8] |
*Note: The virologic response rate at Week 240 was partially affected by missing data due to the COVID-19 pandemic.[8]
These results demonstrate durable virologic control and significant, sustained immune reconstitution in a patient population with limited treatment options.[8]
Resistance Profile
Resistance to both inhibitors is mediated by mutations in the HIV-1 envelope protein, gp120.
-
This compound: Key resistance-associated mutations include M426L, M434I/V, and M475I, which are located in or near the CD4 binding pocket of gp120.[1][5][10]
-
Fostemsavir: While resistance can occur, fostemsavir maintains activity against HIV-1 that is resistant to other classes of antiretrovirals.[2][21] Importantly, it has shown efficacy against viruses resistant to other entry inhibitors like enfuvirtide (B549319) and ibalizumab.[21][22] Some baseline polymorphisms in gp120 (e.g., at positions 375, 426, 434, and 475) can reduce susceptibility to temsavir.[23]
Experimental Protocols
Time-of-Addition Assay
This assay is used to determine the stage of the HIV-1 lifecycle targeted by an inhibitor.
-
HeLa CD4 CCR5 cells are infected with pseudotyped HIV-1 virions carrying a luciferase reporter gene.
-
The test compound (e.g., this compound) or a control inhibitor with a known mechanism (e.g., nevirapine, a reverse transcriptase inhibitor) is added at various time points post-infection.
-
After a set period (e.g., 4 hours), the virus is removed, and fresh media with the compounds is added.
-
Antiviral activity is quantified after 48 hours by measuring luciferase activity.
-
A loss of inhibitory activity when the compound is added shortly after infection indicates it targets an early event, such as attachment or entry.[10]
gp120/CD4 Binding Inhibition Assay
This assay directly measures the compound's ability to interfere with the gp120-CD4 interaction.
-
Recombinant gp120 protein is immobilized on a surface (e.g., an ELISA plate).
-
Soluble CD4 (sCD4) is added along with varying concentrations of the inhibitor.
-
The amount of sCD4 that binds to the immobilized gp120 is quantified using a detection antibody.
-
The concentration of the inhibitor that reduces sCD4 binding by 50% (IC50) is determined.[9][10]
PhenoSense™ Entry Assay
This is a commercially available assay used to measure the susceptibility of patient-derived HIV-1 envelope variants to entry inhibitors.
-
Recombinant viruses are created containing the env gene from patient plasma HIV-1 RNA.
-
These pseudoviruses are used to infect target cells in the presence of serial dilutions of the drug being tested (e.g., temsavir).
-
Drug susceptibility is reported as the IC50 value, representing the drug concentration required to inhibit viral replication by 50%.[13]
Conclusion
While both this compound and fostemsavir are HIV-1 attachment inhibitors targeting gp120, their efficacy profiles and clinical viability are markedly different. This compound represented an important step in validating gp120 as a druggable target but was limited by its pharmacokinetic properties. Fostemsavir built upon this foundation, demonstrating superior in vitro potency, a broader spectrum of activity, and, most critically, proven long-term clinical efficacy and safety in a vulnerable patient population. The successful development of fostemsavir underscores the importance of optimizing pharmacokinetic and binding properties to translate a promising mechanism of action into a valuable therapeutic agent.
References
- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fostemsavir for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rukobiahcp.com [rukobiahcp.com]
- 5. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A new way to defend against HIV | Yale School of Medicine [medicine.yale.edu]
- 8. viivhealthcare.com [viivhealthcare.com]
- 9. viivhealthcare.com [viivhealthcare.com]
- 10. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]
- 16. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in antiretroviral-experienced subjects: week 48 analysis of AI438011, a Phase IIb, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. viivhealthcare.com [viivhealthcare.com]
- 19. Long-term efficacy and safety of fostemsavir among subgroups of heavily treatment-experienced adults with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Fostemsavir - Wikipedia [en.wikipedia.org]
- 22. journals.asm.org [journals.asm.org]
- 23. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling HIV's Resistance to Attachment Inhibitors: A Comparative Analysis of BMS-378806 and Fostemsavir
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of genotypic resistance profiles for the HIV-1 attachment inhibitor BMS-378806 and its successor, fostemsavir (B1673582), reveals distinct yet overlapping patterns of viral escape. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data, to inform the ongoing development of next-generation antiretrovirals that target viral entry.
HIV-1 attachment inhibitors represent a critical class of antiretroviral drugs that thwart the virus at its initial step of infection: the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor.[1][2] Understanding the genetic basis of resistance to these inhibitors is paramount for their clinical utility and for designing more robust future therapies. This guide focuses on BMS-378806, an early-generation attachment inhibitor, and compares its resistance profile to that of fostemsavir (the prodrug of temsavir, BMS-626529), a first-in-class attachment inhibitor approved for heavily treatment-experienced patients.[3]
Mechanism of Action: A Shared Target
Both BMS-378806 and temsavir, the active moiety of fostemsavir, function by binding directly to a pocket within the HIV-1 gp120 protein.[1][4][5] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor, thereby blocking viral attachment and entry into the host cell.[1][4]
Caption: HIV-1 attachment and inhibition pathway.
Genotypic Resistance Profiles: Commonalities and Distinctions
Resistance to both BMS-378806 and fostemsavir is primarily conferred by mutations in the gene encoding the gp120 envelope glycoprotein. While there is a significant overlap in the key resistance mutations due to their similar binding sites, the frequency and impact of these mutations can differ.
Table 1: Key Genotypic Resistance Mutations for BMS-378806 and Fostemsavir
| Mutation | BMS-378806 Fold Change in EC50/IC50 | Fostemsavir (Temsavir) Fold Change in IC50 | References |
| S375M/N/H/T | - | >3-fold (emergent in clinical trials) | [6][7] |
| M426L | >100-fold | >3-fold (emergent in clinical trials) | [1][6][7] |
| M434I | Minor fold change | >3-fold (emergent in clinical trials) | [1][6][7] |
| M475I | >100-fold | Important for reduced susceptibility | [1][7] |
Note: Fold change values can vary depending on the viral strain and the specific in vitro assay used.
The M426L and M475I mutations are major resistance pathways for BMS-378806, leading to a significant loss of susceptibility.[1] For fostemsavir, a broader range of mutations, including those at position S375, M426, and M434, have been identified as clinically relevant, emerging in patients experiencing virologic failure.[6][7] Notably, some HIV-1 subtypes, such as CRF01_AE, exhibit intrinsic resistance to this class of inhibitors due to natural polymorphisms at key positions like S375.[7]
Experimental Protocols for Resistance Profiling
The characterization of resistance to attachment inhibitors involves two primary experimental approaches: in vitro resistance selection and phenotypic susceptibility assays.
In Vitro Resistance Selection
This method involves culturing HIV-1 in the presence of escalating concentrations of the inhibitor to select for resistant viral variants.
Methodology:
-
Cell and Virus Culture: HIV-1 permissive cells (e.g., MT-2 or peripheral blood mononuclear cells) are infected with a wild-type laboratory strain or clinical isolate of HIV-1.
-
Drug Escalation: The initial drug concentration is typically set at the 50% effective concentration (EC50). The virus is passaged in cell culture, and with each subsequent passage, the drug concentration is incrementally increased.[8]
-
Monitoring: Viral replication is monitored by measuring markers such as p24 antigen levels in the culture supernatant.
-
Genotypic Analysis: Once the virus can replicate efficiently at high drug concentrations, the proviral DNA is sequenced to identify mutations in the env gene encoding gp120.[8]
Caption: Workflow for in vitro HIV-1 resistance selection.
Phenotypic Susceptibility Assays
These assays quantify the concentration of a drug required to inhibit viral replication by 50% (IC50 or EC50).
Methodology:
-
Virus Preparation: Recombinant viruses containing specific gp120 mutations are generated.
-
Cell Infection: Target cells (e.g., TZM-bl, which express a luciferase reporter gene upon HIV-1 entry) are seeded in 96-well plates.
-
Drug Treatment and Infection: The cells are infected with the prepared virus in the presence of serial dilutions of the attachment inhibitor.
-
Quantification: After a set incubation period (e.g., 48 hours), viral replication is quantified by measuring the reporter gene activity (e.g., luciferase) or another marker of infection.
-
IC50/EC50 Calculation: The drug concentration that results in a 50% reduction in viral replication compared to a no-drug control is calculated.
Future Directions
The overlapping but distinct resistance profiles of BMS-378806 and fostemsavir underscore the evolutionary capacity of HIV-1 to evade targeted therapies. While fostemsavir offers a valuable option for patients with multidrug-resistant virus, the emergence of resistance highlights the need for continued research into novel attachment inhibitors with broader activity and a higher genetic barrier to resistance. Future drug design efforts may focus on targeting different epitopes on gp120 or developing combination therapies that simultaneously block multiple steps in the viral entry process. The detailed understanding of resistance mechanisms outlined in this guide will be instrumental in achieving this goal.
References
- 1. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-BMS-378806
This document provides crucial safety and logistical information for the proper handling and disposal of the investigational anti-HIV-1 compound (S)-BMS-378806. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this compound in a laboratory setting, in accordance with general principles of chemical and pharmaceutical waste disposal.
Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from various sources. It is important to note that as an investigational compound, full toxicological and environmental hazard data may not be available. Therefore, it should be handled with care, assuming it is a potentially hazardous substance.
| Property | Value |
| Chemical Name | 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethane-1,2-dione |
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.43 g/mol |
| Known Hazards | No significant cytotoxicity was observed in 14 cell types tested (CC50 >225 μM)[1]. Well-tolerated in rats and dogs in short-term studies[2]. |
| Regulatory Status | Investigational drug. Disposal must comply with the Federal Resource Conservation and Recovery Act (RCRA) and local regulations for chemical and pharmaceutical waste[3][4]. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any investigational drug, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The recommended method for disposal is incineration by a licensed hazardous waste management company.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in any form (solid, solution, or waste).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and with the full chemical name.
-
-
Liquid Waste:
-
Collect solutions of this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" with the full chemical name and approximate concentration.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but institutional policies should be followed.
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
-
3. Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (if known, otherwise list as "Chemical Waste for Incineration")
-
The date the waste was first added to the container.
-
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the laboratory.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time per institutional policy (typically 90-180 days), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
The waste will be transported to a licensed facility for incineration, which is the standard and recommended disposal method for non-hazardous investigational drugs to ensure complete destruction.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Guidance for Handling (S)-BMS-378806
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of (S)-BMS-378806, a potent HIV-1 attachment inhibitor. Given the bioactive nature of this compound, adherence to stringent safety protocols is mandatory to mitigate exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the primary line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as solid) | - Disposable lab coat with long sleeves and tight cuffs- Double nitrile gloves- Safety goggles or a full-face shield- N95 or higher-rated respirator | High risk of generating and inhaling fine particles. |
| Solution Preparation | - Disposable lab coat- Nitrile gloves- Safety glasses with side shields | Lower risk of aerosolization compared to handling the solid form. |
| In Vitro / In Vivo Dosing | - Disposable lab coat- Nitrile gloves- Safety glasses | To prevent skin and eye contact with solutions. |
| Waste Disposal | - Disposable lab coat- Heavy-duty nitrile or neoprene gloves- Safety goggles | Potential for splashes and direct contact with contaminated materials. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk. The following workflow provides a step-by-step guide for operations involving this compound.
Caption: Safe handling workflow for this compound.
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed when handling this compound.
Preparation of Stock Solutions
-
Pre-calculation and Weighing: Calculate the required mass of this compound in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses. For handling larger quantities of the solid, consider double gloving and respiratory protection.
-
Solvent Addition: Add the desired solvent (e.g., DMSO) to the vial containing the pre-weighed compound.
-
Dissolution: Ensure complete dissolution by vortexing or gentle agitation. The stock solution should be stored at -20°C as recommended by suppliers.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste according to institutional guidelines. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a dedicated, puncture-resistant container labeled as "Hazardous Waste."- Dispose of through the institution's chemical waste program. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid cross-contamination.- Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams. Dispose of as chemical waste. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
